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Glycol chitosan

Cat. No.: B12461115
M. Wt: 646.7 g/mol
InChI Key: BMSOSHUYFHAULE-GBSNKSGZSA-N
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Description

Contextualization within Chitosan (B1678972) Derivatives Research

Chitosan, a linear polysaccharide derived from the deacetylation of chitin (B13524), is the second most abundant natural polymer. mdpi.comroutledge.com Its structure, composed of β-(1,4)-linked D-glucosamine and N-acetyl-D-glucosamine units, offers reactive functional groups—primarily amine and hydroxyl groups—that are amenable to chemical modification. mdpi.comgoogle.commdpi.com However, the practical application of chitosan is often hampered by its insolubility in water and physiological pH, as it requires acidic conditions to protonate its primary amine groups for solubilization. nih.govmdpi.com

To overcome this limitation, extensive research has focused on the chemical modification of chitosan to create derivatives with improved properties. mdpi.commdpi.com These modifications aim to enhance solubility, biocompatibility, and bioactivity for a broader range of applications. routledge.commdpi.com Common strategies include quaternization, grafting with various molecules like succinic acid, and the introduction of polyethylene (B3416737) glycol (PEG) or ethylene (B1197577) glycol moieties. mdpi.com

Glycol chitosan stands out as a key derivative in this research landscape. nih.govmdpi.com The introduction of hydrophilic ethylene glycol branches onto the chitosan backbone significantly improves its water solubility at neutral pH, while preserving the desirable biological properties of chitosan, such as low toxicity and mucoadhesiveness. nih.govnih.govgoogle.com This modification makes this compound a more suitable candidate for numerous in vivo applications where physiological pH is a critical factor. researchgate.net The growing interest in chitosan derivatives is reflected in the increasing number of publications, with a significant portion focusing on applications in drug delivery, tissue engineering, and wound healing. mdpi.com

Historical Development and Significance in Polymer Science

The history of this compound is intrinsically linked to the broader story of chitin and its primary derivative, chitosan. Chitin was first identified in the late 18th and early 19th centuries. wikipedia.org In 1859, Charles Rouget discovered that treating chitin with a potassium hydroxide (B78521) solution resulted in a modified, acid-soluble substance, which was later named "chitosan" by Felix Hoppe-Seyler in 1894. wikipedia.orgnanobioletters.comsci-hub.se

For much of the 20th century, research into chitosan and its derivatives progressed steadily, with a significant surge in interest from the 1970s onwards as its potential applications became more apparent. sci-hub.senih.gov The development of chitosan derivatives was largely driven by the need to overcome its inherent insolubility. The first scientific article on chitosan in the ScienceDirect database appeared in 1964. nih.gov

The specific synthesis of this compound, through the reaction of chitin with ethylene oxide followed by deacetylation, marked a significant advancement in creating a water-soluble version of this biopolymer. nih.govmdpi.com This development was crucial for expanding the utility of chitosan in the biomedical and pharmaceutical fields, as it allowed for the creation of materials that are stable and soluble under physiological conditions. mdpi.comresearchgate.net The ability to create a water-soluble derivative like this compound has been pivotal in the design of sophisticated drug delivery systems, imaging agents, and tissue engineering scaffolds, solidifying its importance in modern polymer science. mdpi.comnih.gov

Fundamental Structural Attributes and Polymeric Features

This compound is a semi-synthetic polymer derived from chitosan. Its fundamental structure consists of the repeating units of D-glucosamine linked by β-(1,4) glycosidic bonds, characteristic of the parent chitosan. nih.gov The defining feature of this compound is the covalent attachment of hydrophilic ethylene glycol branches to the chitosan backbone. medchemexpress.commdpi.com This modification is typically achieved by reacting chitin with ethylene oxide, followed by deacetylation. nih.gov

The presence of these ethylene glycol moieties dramatically alters the polymer's properties. mdpi.com While chitosan's solubility is pH-dependent and generally limited to acidic conditions, this compound is soluble in water over a broad pH range, including neutral and acidic conditions. nih.govmdpi.com This enhanced solubility is attributed to the hydrophilicity of the glycol groups, which also provide steric stabilization. mdpi.com

Key structural features of this compound include:

Polymeric Backbone : A linear polysaccharide chain of β-(1,4)-linked D-glucosamine units. nih.gov

Functional Groups : It retains the reactive primary amine (-NH2) and hydroxyl (-OH) groups from the original chitosan structure. These groups are crucial for further chemical modifications and conjugation with other molecules. mdpi.commdpi.com

Ethylene Glycol Branches : These hydrophilic side chains are the primary reason for its enhanced water solubility. nih.govgoogle.com

Amphiphilicity : Although inherently hydrophilic due to the glycol groups, this compound can be modified to create amphiphilic derivatives. By conjugating hydrophobic molecules to its backbone, it can self-assemble into nanostructures like micelles or nanoparticles in aqueous environments. nih.govgoogle.com

The molecular weight of commercially available this compound typically ranges from 20 to 250 kDa, with a degree of deacetylation ranging from approximately 60% to over 80%. nih.govnih.govmdpi.com These parameters, along with the degree of glycolation, significantly influence the polymer's physicochemical and biological properties. nih.gov

Table 1: Key Structural and Polymeric Features of this compound

FeatureDescriptionSignificance
Backbone Linear polysaccharide of β-(1,4)-linked D-glucosamine units. nih.govProvides a biocompatible and biodegradable scaffold.
Solubility Soluble in water at neutral and acidic pH. nih.govmdpi.comOvercomes the primary limitation of chitosan for biomedical applications.
Functional Groups Presence of reactive amine and hydroxyl groups. mdpi.commdpi.comAllows for versatile chemical modifications and conjugation. mdpi.com
Molecular Weight Typically ranges from 20 to 250 kDa. nih.govnih.govmdpi.comInfluences physicochemical and biological properties. nih.gov
Degree of Deacetylation Generally between 60% and 82.7%. nih.govmdpi.comAffects solubility, charge density, and biological interactions. nih.gov
Amphiphilicity Can be made amphiphilic through hydrophobic modification. nih.govgoogle.comEnables self-assembly into nanoparticles for drug delivery. nih.gov

Table 2: Comparison of Physicochemical Properties: Chitosan vs. This compound

PropertyChitosanThis compound
Solubility in Water (neutral pH) Insoluble. mdpi.comSoluble. nih.govmdpi.com
Primary Functional Groups Amine (-NH2), Hydroxyl (-OH). mdpi.comAmine (-NH2), Hydroxyl (-OH), Ethylene Glycol. mdpi.commdpi.com
Natural/Synthetic Natural (derived from chitin). mdpi.comSemi-synthetic (modified from chitosan). nih.gov
Biocompatibility High. mdpi.comHigh. google.com
Biodegradability Yes. mdpi.comYes. google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H54N4O14 B12461115 Glycol chitosan

Properties

Molecular Formula

C26H54N4O14

Molecular Weight

646.7 g/mol

IUPAC Name

(2R,3R,4R,5S,6R)-3-amino-5-[(1R,2R,3R,4R,5R)-2-amino-4-[(1R,2R,3R,4R,5R)-2-amino-3,4-dihydroxy-5-(2-hydroxyethoxymethyl)cyclohexyl]oxy-3-hydroxy-5-(2-hydroxyethoxymethyl)cyclohexyl]oxy-6-(2-hydroxyethoxymethyl)oxane-2,4-diol;azane

InChI

InChI=1S/C26H51N3O14.H3N/c27-17-14(7-12(9-38-4-1-30)20(33)21(17)34)41-24-13(10-39-5-2-31)8-15(18(28)22(24)35)42-25-16(11-40-6-3-32)43-26(37)19(29)23(25)36;/h12-26,30-37H,1-11,27-29H2;1H3/t12-,13-,14-,15-,16-,17+,18+,19-,20-,21-,22-,23-,24-,25-,26-;/m1./s1

InChI Key

BMSOSHUYFHAULE-GBSNKSGZSA-N

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)N)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)N)O)COCCO)COCCO)N)O)O)COCCO.N

Canonical SMILES

C1C(C(C(C(C1OC2C(CC(C(C2O)N)OC3C(OC(C(C3O)N)O)COCCO)COCCO)N)O)O)COCCO.N

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for Glycol Chitosan

Glycol Chitosan (B1678972) Preparation from Chitin (B13524) Precursors

The synthesis of glycol chitosan originates from chitin, a naturally abundant polysaccharide. The process involves two primary stages: the incorporation of ethylene (B1197577) glycol moieties and the subsequent deacetylation of the chitin structure.

The primary method for introducing ethylene glycol groups onto the chitin backbone involves a reaction with ethylene oxide. nih.gov This process results in the formation of glycol chitin. Another approach involves the acid-catalyzed liquefaction of chitin in ethylene glycol. researchgate.net For instance, using sulfuric acid as a catalyst, chitin can be degraded into liquid products, including hydroxyethyl-2-amino-2-deoxyhexopyranoside (HADP) and hydroxyethyl-2-acetamido-2-deoxyhexopyranoside (HAADP). researchgate.net The reaction proceeds through initial solvolysis followed by sequential deacetylation. researchgate.net

It has been observed that in acid-catalyzed liquefaction, HAADP is formed rapidly at the beginning of the reaction and is then deacetylated to form HADP. researchgate.net Studies have shown that over 75% of chitin can be degraded to liquid products at 165°C within 90 minutes. researchgate.net

Deacetylation is a crucial step in converting chitin into chitosan and its derivatives, including this compound. This process involves the removal of acetyl groups from the N-acetyl-D-glucosamine units of chitin, resulting in D-glucosamine units with free amino groups. waikato.ac.nz The degree of deacetylation (DD) is a critical parameter that influences the properties of the final chitosan product, such as solubility and biological activity. srce.hr

Chemical deacetylation is most commonly achieved by treating chitin with a hot, concentrated alkali solution, typically sodium hydroxide (B78521) (NaOH). waikato.ac.nzglycopedia.eu Several parameters significantly influence the efficiency of this process:

Temperature: Higher reaction temperatures generally lead to a higher degree of deacetylation. However, excessively high temperatures can cause depolymerization and reduce the molecular weight of the resulting chitosan. waikato.ac.nz

Alkali Concentration: The concentration of the alkali solution is a major factor. Increasing the concentration of NaOH or potassium hydroxide (KOH) up to a certain point (e.g., 40-60% w/v) enhances the DD. waikato.ac.nz Concentrations higher than 60% may not significantly increase the DD further and can contribute to a reduction in molecular weight. waikato.ac.nz

Reaction Time: Most of the acetyl groups are removed in the initial stages of the reaction (within the first hour). waikato.ac.nz After this initial period, the deacetylation rate slows down considerably. waikato.ac.nz

Homogeneous vs. Heterogeneous Methods: Deacetylation can be carried out under heterogeneous or homogeneous conditions. The heterogeneous method involves treating solid chitin with a hot alkali solution, resulting in an insoluble chitosan with a DD typically ranging from 80% to 90%. rsc.org The homogeneous method involves dispersing chitin in a concentrated alkali solution at room temperature, followed by dissolution at low temperatures, which yields a more soluble chitosan with a lower DD (around 40-55%) but a more uniform distribution of deacetylated units. rsc.org

Enzymatic deacetylation, using chitin deacetylases (CDAs), offers a more controlled and environmentally friendly alternative to chemical methods. jmb.or.kr CDAs catalyze the hydrolysis of N-acetamido bonds in chitin. glycopedia.eu Fungal CDAs are known to effectively deacetylate soluble forms of chitin, such as glycol chitin. mdpi.com

Table 1: Key Parameters in Chemical Deacetylation of Chitin

Parameter Effect on Deacetylation Notes
Temperature Increasing temperature generally increases the degree of deacetylation (DD). waikato.ac.nz High temperatures can lead to a reduction in the molecular weight of the chitosan product. waikato.ac.nz
Alkali Concentration Higher concentrations of NaOH or KOH (up to 60% w/v) increase the DD. waikato.ac.nz Concentrations above 60% may not significantly improve DD and can decrease molecular weight. waikato.ac.nz
Reaction Time Most deacetylation occurs within the first hour of the reaction. waikato.ac.nz The rate of deacetylation slows down significantly after the initial phase. waikato.ac.nz
Reaction Type Heterogeneous methods yield insoluble chitosan with high DD (80-90%). rsc.org Homogeneous methods produce soluble chitosan with lower DD (40-55%) and more uniform deacetylation. rsc.org

Targeted Chemical Modifications of this compound

The structure of this compound, with its abundant free amine and hydroxyl groups, allows for a wide range of chemical modifications to tailor its properties for specific applications. nih.gov

The primary amine groups on the D-glucosamine units and the hydroxyl groups on both the glucosamine (B1671600) and ethylene glycol moieties are the primary sites for functionalization. nih.govfrontiersin.org These modifications are often aimed at creating amphiphilic polymers that can self-assemble in aqueous environments. nih.gov

Reductive amination and acylation are common methods for modifying the amine groups. frontiersin.org For instance, polyethylene (B3416737) glycol (PEG) can be grafted onto the chitosan backbone through reductive amination to create PEG-N-chitosan. frontiersin.orgacs.org Similarly, both amine and hydroxyl groups can be targeted to produce PEG-N,O-chitosan through acylation. frontiersin.org Another strategy involves the use of protecting groups, such as phthalic anhydride (B1165640), to control the degree of N-substitution and retain some of the primary amine groups for further modifications. scirp.org

Covalent grafting of various molecules onto the this compound backbone is a key strategy to impart new functionalities.

To create amphiphilic this compound derivatives capable of forming self-assembled nanoparticles in aqueous media, hydrophobic molecules are frequently grafted onto the polymer backbone. nih.gov Examples of such hydrophobic moieties include 5β-cholanic acid and farnesyl groups. The conjugation of these molecules introduces a hydrophobic core, while the this compound backbone forms a hydrophilic shell. nih.gov

The grafting of 5β-cholanic acid to this compound results in a polymer that can self-assemble into stable nanoparticles. Similarly, farnesyl groups can be attached to impart hydrophobicity. These modifications leverage the reactive amine and hydroxyl groups of this compound for covalent linkage. nih.gov

Table 2: Examples of Covalent Conjugation to this compound

Conjugated Molecule Purpose of Modification Resulting Property
5β-Cholanic Acid Introduction of a hydrophobic moiety. nih.gov Formation of self-assembled nanoparticles in aqueous media. nih.gov
Farnesyl Group Introduction of a hydrophobic moiety. nih.gov Creation of an amphiphilic polymer. nih.gov
Polyethylene Glycol (PEG) Increase water solubility and biocompatibility. frontiersin.org Enhanced solubility and steric stabilization. nih.govfrontiersin.org

Covalent Conjugation Techniques

Poly(ethylene glycol) (PEG) Grafting and PEGylation Approaches

PEGylation, the process of attaching poly(ethylene glycol) (PEG) chains to a molecule, is a widely employed strategy to enhance the water solubility, biocompatibility, and circulation time of chitosan derivatives. nih.govfrontiersin.org Several methodologies have been developed to graft PEG onto the this compound backbone, primarily targeting its reactive amine groups.

Reductive Amination: This is a common approach that involves the reaction of an aldehyde-terminated PEG with the primary amine groups of this compound to form an intermediate imine (Schiff base), which is subsequently reduced to a stable secondary amine linkage. revmaterialeplastice.rogoogle.com Sodium cyanoborohydride (NaCNBH₃) is a frequently used reducing agent in this reaction. google.comnih.gov The degree of PEGylation can be controlled by adjusting the molar ratio of the reactants. nih.gov For instance, PEG-aldehyde can be synthesized by oxidizing methoxy (B1213986) PEG (mPEG) and then reacted with chitosan in an acetic acid/methanol mixture, followed by reduction. google.com

Acylation: This method involves the formation of an amide bond between the amine groups of this compound and a PEG derivative containing a reactive carboxylic acid or an activated ester. nih.gov Reagents like N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are often used to activate the carboxyl group of PEG, facilitating its conjugation to chitosan. nih.gov The extent of PEGylation has been shown to increase with shorter chain lengths of either chitosan or PEG. nih.govmdpi.com

Click Chemistry: "Click" chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), offers a highly efficient and specific method for PEGylation. nih.govrsc.org In this approach, one polymer (e.g., chitosan) is functionalized with an azide (B81097) group, and the other (PEG) with an alkyne group (or vice versa). The subsequent "click" reaction forms a stable triazole linkage. nih.govrsc.org For example, N-azidated chitosan can be reacted with acetylene-terminated mPEG to synthesize methoxy PEGylated chitosan. nih.gov Copper-free click chemistry provides a bioorthogonal approach, avoiding the potential toxicity of a copper catalyst. rsc.org

The successful grafting of PEG onto this compound is typically confirmed using analytical techniques such as Fourier-transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.govacs.orgresearchgate.net FT-IR spectra would show characteristic peaks of the PEG chains, while ¹H NMR can be used to determine the degree of substitution. nih.govacs.org

Table 1: Comparison of PEGylation Methodologies for this compound

Methodology Reagents/Reaction Type Linkage Formed Key Advantages
Reductive Amination PEG-aldehyde, Sodium cyanoborohydride Secondary Amine Well-established, controllable
Acylation Carboxylated PEG, EDC/NHS Amide Stable bond, common reagents
Click Chemistry Azide- and Alkyne-functionalized polymers Triazole High efficiency, high specificity, bioorthogonal (SPAAC)
Cyclodextrin (B1172386) Conjugation

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, enabling them to form inclusion complexes with a variety of hydrophobic molecules. frontiersin.org Conjugating cyclodextrins to this compound combines the beneficial properties of both polymers, creating a carrier system with enhanced drug-loading capacity for hydrophobic drugs and the mucoadhesive properties of chitosan. frontiersin.org

A common synthetic route involves activating the primary hydroxyl group of β-cyclodextrin using p-toluenesulfonyl chloride (TsCl) to form a tosylated intermediate (6-OTs-β-CD). researchgate.net This intermediate is then grafted onto the amine groups of chitosan under acidic conditions. researchgate.net Another approach involves the synthesis of carboxymethyl-β-cyclodextrin (CMβ-CD) modified this compound nanoparticles. dovepress.comnih.gov These nanoparticles have been shown to effectively encapsulate hydrophobic anticancer drugs like doxorubicin (B1662922). dovepress.comnih.gov

The amount of conjugated cyclodextrin can significantly influence the properties of the resulting copolymer. Research has shown that a higher degree of CMβ-CD substitution in this compound nanoparticles leads to increased encapsulation efficiency and loading capacity for doxorubicin. dovepress.comnih.govresearchgate.net The drug release from these nanoparticles is often pH-sensitive, with enhanced release in acidic environments, which is advantageous for tumor-targeted drug delivery. dovepress.comnih.gov

Table 2: Influence of Carboxymethyl-β-Cyclodextrin (CMβ-CD) Content on Doxorubicin (DOX) Loading in this compound Nanoparticles

Sample (GCS-CMβ-CD NPs) Average Diameter (nm) Zeta Potential (mV) Encapsulation Efficiency (%) Loading Capacity (%)
GCS-g-CMβ-CD1 185.3 ± 4.5 +15.2 ± 0.8 35.7 ± 2.1 4.1 ± 0.3
GCS-g-CMβ-CD2 201.7 ± 5.1 +12.8 ± 1.1 52.4 ± 2.8 7.5 ± 0.5
GCS-g-CMβ-CD3 225.4 ± 6.3 +10.5 ± 0.9 78.6 ± 3.5 10.2 ± 0.7

Data synthesized from findings reported in studies on CMβ-CD modified this compound nanoparticles. dovepress.comnih.gov

Small Molecule Linkage Chemistries (e.g., cis-Aconityl)

The conjugation of small molecules to this compound can impart specific functionalities, such as pH-sensitivity for controlled drug release. The cis-aconityl linkage is a prime example of an acid-labile spacer used in drug delivery systems. nih.govresearchgate.net This linker is relatively stable at physiological pH (around 7.4) but is readily cleaved under the acidic conditions found in tumor microenvironments and endo-lysosomal compartments (pH 5.0-6.5). nih.govresearcher.lifeauctoresonline.orgacs.org

This pH-dependent hydrolysis allows for the targeted release of conjugated drugs within cancer cells, minimizing systemic toxicity. A notable application is the conjugation of the anticancer drug doxorubicin (DOX) to this compound via a cis-aconityl spacer. nih.govresearchgate.net The synthesis involves coupling the amine group of doxorubicin to cis-aconitic anhydride, and then conjugating the resulting product to the amine groups of this compound using carbodiimide (B86325) chemistry (EDC/NHS). nih.gov Studies have demonstrated that the release of doxorubicin from such conjugates is significantly accelerated at acidic pH compared to neutral pH. nih.govresearcher.life Molecular modeling studies have further elucidated that the stability of the doxorubicin-conjugated this compound carrier is enhanced, and the cis-aconityl linkage facilitates drug release under acidic conditions. nih.gov

Bioconjugation for Specific Ligand Attachment (e.g., Folic Acid)

To achieve active targeting of cancer cells, specific ligands that bind to overexpressed receptors on the cancer cell surface can be conjugated to this compound. Folic acid (FA) is a widely used targeting ligand because its receptor, the folate receptor, is frequently overexpressed on the surface of various cancer cells, including those of the ovary, breast, and lung, while having limited expression in normal tissues. chemmethod.comscientificarchives.comcore.ac.ukresearchgate.net

The conjugation of folic acid to this compound is typically achieved through the formation of an amide bond between the carboxylic acid group of folic acid and the primary amine groups of this compound. mdpi.comnih.gov This reaction is often facilitated by the use of EDC and NHS, which activate the carboxyl group of folic acid for efficient coupling. researchgate.netmdpi.comnih.govacs.org The resulting folic acid-conjugated this compound nanoparticles have been shown to exhibit enhanced cellular uptake in folate receptor-positive cancer cells through receptor-mediated endocytosis. chemmethod.comcore.ac.uknih.gov This targeted approach can significantly improve the therapeutic efficacy of encapsulated anticancer drugs. core.ac.uknih.gov

Graft Copolymerization Mechanisms

Graft copolymerization is a powerful technique to modify the properties of this compound by attaching monomer or polymer side chains to its backbone. This process can introduce new functionalities and tailor the material for specific applications.

Michael Addition Reactions

The Michael addition, or conjugate addition, is a versatile reaction for forming carbon-carbon bonds under mild conditions. In the context of this compound modification, it involves the nucleophilic addition of the primary amine groups of chitosan to α,β-unsaturated carbonyl compounds, such as acrylates. researchgate.netmdpi.comfrontiersin.orgresearchgate.net This reaction is a non-radical polymerization process and can be influenced by factors like temperature, reaction time, and the concentration of the acrylic reagent. researchgate.netresearchgate.net

For example, poly(ethylene glycol) methyl ether acrylate (B77674) (PEGA) can be grafted onto chitosan via a Michael addition reaction to prepare particulate hydrogels. mdpi.comfrontiersin.org The acrylate end chains of PEGA react with the amino groups of chitosan, leading to the formation of a graft copolymer. mdpi.com This modification can improve the processability and dimensional control of chitosan-based hydrogels. mdpi.com The reaction is typically carried out in an acidic aqueous solution. researchgate.netmdpi.com The successful grafting can be confirmed by FT-IR and ¹H NMR spectroscopy. mdpi.com

Quaternization and Ionic Modifications

Quaternization introduces a permanent positive charge onto the chitosan backbone by converting the primary amine groups into quaternary ammonium (B1175870) groups. google.commdpi.comfrontiersin.orggoogle.com This modification significantly enhances the water solubility of chitosan over a wide pH range, a major advantage over the native polymer which is only soluble in acidic solutions. google.comfrontiersin.org Furthermore, quaternized chitosan derivatives often exhibit enhanced antimicrobial properties. frontiersin.orgnih.govnih.gov

A common method for quaternization involves the reaction of chitosan with an alkyl halide, such as methyl iodide, in an alkaline medium to produce N,N,N-trimethyl chitosan (TMC). mdpi.com Another widely used reagent is glycidyltrimethylammonium chloride (GTMAC). mdpi.comresearchgate.neteu-sword.comresearchgate.netacs.org The reaction with GTMAC typically occurs via nucleophilic substitution, where the amine groups of chitosan attack the epoxide ring of GTMAC. eu-sword.comresearchgate.net The reaction conditions, particularly the pH, govern the regioselectivity. In acidic or neutral media, N-substitution is predominant, leading to N-[(2-hydroxy-3-trimethylammonium)propyl] chitosan chloride (HTCC). researchgate.netresearchgate.net In alkaline conditions, both the amine and hydroxyl groups can react, resulting in N,O-substituted derivatives. researchgate.net The degree of quaternization can be controlled by adjusting the reaction temperature, time, and the molar ratio of GTMAC to chitosan. acs.org The enhanced positive charge density of quaternized this compound strengthens its interaction with negatively charged bacterial cell membranes, leading to improved antimicrobial activity against both Gram-positive and Gram-negative bacteria. mdpi.comnih.govnih.gov

Table 3: Common Reagents for Quaternization of Chitosan

Reagent Resulting Derivative Key Features
Methyl Iodide (CH₃I) N,N,N-trimethyl chitosan (TMC) Increases hydrophobicity of the quaternary group, enhancing interaction with lipid membranes. mdpi.com
Glycidyltrimethylammonium Chloride (GTMAC) N-[(2-hydroxy-3-trimethylammonium)propyl] chitosan chloride (HTCC) Introduces hydroxyl groups alongside the quaternary ammonium group, improving water solubility. mdpi.comacs.org

Thiolation Strategies

Thiolation, the incorporation of sulfhydryl (-SH) groups onto the this compound backbone, is a significant derivatization strategy to enhance properties such as mucoadhesion and in situ gelling capabilities. The primary sites for thiolation on the this compound molecule are the primary amino groups and, to a lesser extent, the hydroxyl groups. The introduction of thiol moieties allows for the formation of disulfide bonds, either intramolecularly, intermolecularly, or with thiol-rich surfaces like mucus layers.

One common approach to synthesize thiolated this compound involves the amidation reaction between the primary amino groups of this compound and a thiol-bearing carboxylic acid. This reaction is typically mediated by a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC), often in conjunction with N-hydroxysuccinimide (NHS) to improve reaction efficiency. researchgate.net For instance, thioglycolic acid can be covalently attached to chitosan, forming an amide bond and resulting in chitosan-thioglycolic acid (chitosan-TGA). mdpi.com This modification has been shown to significantly increase viscosity due to the formation of disulfide bonds. mdpi.com A similar strategy has been applied to hexanoyl this compound, where 3-mercaptopropionic acid is coupled to the polymer using EDAC and NHS, thereby enhancing its mucoadhesive properties. nih.govresearchgate.net

Another prominent thiolating agent is glutathione (B108866), a tripeptide containing a thiol group. mdpi.com The conjugation of glutathione to chitosan is also achieved through an amide linkage, mediated by EDAC/NHS, between the carboxylic acid groups of glutathione and the primary amino groups of the chitosan backbone. mdpi.com The resulting chitosan-glutathione conjugates exhibit strong cohesive properties. mdpi.com

To control the reactivity of the thiol groups and prevent premature oxidation, S-protection strategies can be employed. This involves the initial thiolation of the polymer followed by the reaction of the newly introduced thiol groups with a protecting agent, such as 6-mercaptonicotinamide (B11766040) (6-MNA). nih.gov This protection can be reversed in situ to expose the reactive thiol groups when needed. nih.gov

The degree of thiolation can be controlled by adjusting the molar ratio of the thiolating agent to the reactive groups on the this compound during synthesis. nih.gov Characterization of the resulting thiolated polymers is typically performed using techniques like ¹H NMR and ATR-FTIR to confirm the covalent attachment of the thiol-containing ligands. nih.govresearchgate.net

Table 1: Thiolation Strategies for this compound

Thiolating Agent Coupling Chemistry Key Reagents Resulting Polymer Notable Findings Reference(s)
Thioglycolic Acid Amide bond formation EDAC Chitosan-Thioglycolic Acid (Chitosan-TGA) 4.3-fold increase in viscosity due to disulfide bond formation. mdpi.com
3-Mercaptopropionic Acid Amide bond formation EDC, NHS Thiolated Hexanoyl this compound (SH-HGC) Improved mucoadhesive properties; degree of thiolation controllable (5-10%). researchgate.netnih.govresearchgate.net
Glutathione Amide bond formation EDAC, NHS Chitosan-Glutathione Exhibits strong cohesive properties and stability in physiological buffer. mdpi.com
Cysteine Amide bond formation Carbodiimide Cysteine-grafted hydrogels Effective for improving insulin (B600854) absorption across Caco-2 cell monolayers. nih.gov

Guanidinylation Techniques

Guanidinylation refers to the chemical modification of this compound by introducing guanidinium (B1211019) groups onto the polymer backbone. This modification converts the primary amino groups into guanidinium groups, which have a significantly lower pKa. This ensures that the polymer remains positively charged over a wider pH range, thereby improving its solubility in neutral and basic conditions.

A common method for guanidinylation involves the reaction of chitosan with a guanylating agent such as 1-amidino-3,5-dimethylpyrazole nitrate. google.com This reaction is typically carried out in a phosphate (B84403) buffer at a controlled pH (ranging from 4.5 to 10.0) and temperature (e.g., 37°C) for several hours. google.com The resulting guanidinylated chitosan is then purified, often through dialysis, to remove unreacted reagents. google.com

Another approach involves grafting guanidine (B92328) oligomers, such as polyhexamethylene guanidine (PHGC), onto the chitosan molecular chain. mdpi.com This reaction can be facilitated by microwave irradiation, which offers a more rapid and efficient synthesis compared to conventional heating. mdpi.com The condensation reaction occurs between the amino groups of chitosan and PHGC. mdpi.com The degree of substitution can be controlled by optimizing reaction parameters like the molar ratio of reactants, temperature, and reaction time. mdpi.com

For more controlled synthesis and to achieve a high degree of substitution, protecting group chemistry can be employed. researchgate.netnih.gov This involves protecting the hydroxyl groups of chitosan, for example, with tertiary-butyldimethylsilyl (TBDMS) groups. researchgate.netnih.gov The subsequent guanidinylation of the amino groups can then be carried out in organic solvents, allowing for a quantitative reaction and precise control over the degree of substitution. researchgate.netnih.gov Following the reaction, the protecting groups are removed to yield the final guanidinylated chitosan. researchgate.net

The successful guanidinylation is confirmed through structural characterization techniques like FT-IR and ¹H NMR spectroscopy, which can verify the covalent bonding of guanidine groups to the chitosan backbone. mdpi.com

Table 2: Guanidinylation Techniques for Chitosan

Guanidinylating Agent Reaction Conditions Key Features Resulting Polymer Characterization Reference(s)
1-Amidino-3,5-dimethylpyrazole nitrate Phosphate buffer (pH 4.5–10.0), 37°C, 6-24 hours Simple, one-step aqueous phase synthesis. Guanidinylated Chitosan - google.com
Polyhexamethylene guanidine (PHGC) Microwave irradiation (e.g., 90°C, 30 min) Facile approach with enhanced reaction rate; degree of substitution up to 25.5%. Guanidinylated Chitosan (GCS) FT-IR, ¹H NMR mdpi.com
N,N'-Di-Boc-N''-triflylguanidine Use of protecting groups (TBDMS) on hydroxyls; reaction in organic solvents. Allows for quantitative reaction and 100% substitution of amino groups. Guanidinylated Chitosan Derivatives ¹H and COSY NMR, IR spectroscopy researchgate.netnih.gov

Crosslinking Chemistries (e.g., Divinyl Sulfone, Glutaraldehyde)

Crosslinking is a crucial modification strategy to enhance the mechanical properties, stability, and control the swelling behavior of this compound-based materials, such as hydrogels and microgels. This involves the formation of covalent bridges between the polymer chains.

Divinyl Sulfone (DVS)

Divinyl sulfone is a homobifunctional crosslinker that reacts with nucleophilic groups, primarily the hydroxyl and amino groups on the this compound backbone. nih.govresearchgate.net The reaction proceeds via a Michael-type addition under alkaline conditions. mdpi.commdpi.com DVS is known for its high reactivity and water solubility. rsc.org

In the synthesis of this compound microgels, DVS has been used as a crosslinking agent in a microemulsion technique. nih.gov By varying the crosslinking ratio (e.g., from 5% to 150% based on the repeating unit of this compound), the properties of the resulting microgels can be tuned. nih.gov The high reactivity of DVS can lead to the crosslinking of two glucose units of chitosan, involving a hydroxyl and/or an amino group, which increases the rigidity of the polymer matrix. researchgate.net This crosslinking chemistry has been shown to produce more stable materials compared to those crosslinked with other agents like glutaraldehyde (B144438). researchgate.net

Glutaraldehyde (GA)

Glutaraldehyde is a widely used and efficient crosslinking agent for chitosan and its derivatives. uq.edu.au The crosslinking mechanism involves the formation of a Schiff base between the primary amino groups (-NH₂) of this compound and the aldehyde groups (-CHO) of glutaraldehyde. nih.govmdpi.commdpi.com This reaction can occur under acidic conditions. researchgate.net It is generally assumed that both aldehyde groups of a single glutaraldehyde molecule can react with amino groups on different polymer chains, thus forming stable intermolecular crosslinks. researchgate.net

The crosslinking of chitosan with glutaraldehyde results in altered physicochemical properties, including a decrease in crystallinity, a rougher surface morphology, and changes in the infrared spectrum, notably the appearance of a new band corresponding to the C=N imine bond. mdpi.com While effective, there are some concerns regarding the potential toxicity of residual, unreacted glutaraldehyde, which necessitates thorough purification of the crosslinked material. uq.edu.au

Table 3: Crosslinking Chemistries for this compound

Crosslinking Agent Reactive Groups on this compound Chemical Reaction Key Reaction Conditions Notable Effects Reference(s)
Divinyl Sulfone (DVS) Hydroxyl (-OH), Amino (-NH₂) Michael-type addition Alkaline pH Increases rigidity; forms stable microgels. nih.govresearchgate.netmdpi.com
Glutaraldehyde (GA) Amino (-NH₂) Schiff base formation Acidic conditions Increases mechanical and thermal stability; decreases crystallinity. nih.govmdpi.commdpi.comresearchgate.net

Table 4: Compound Names

Compound Name Abbreviation
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide EDAC, EDC
3-mercaptopropionic acid
6-mercaptonicotinamide 6-MNA
Chitosan-thioglycolic acid Chitosan-TGA
Divinyl sulfone DVS
Glutaraldehyde GA
Glutathione
This compound GC
Guanidinylated Chitosan GCS
Hexanoyl this compound HGC
N-hydroxysuccinimide NHS
Polyhexamethylene guanidine PHGC
Tertiary-butyldimethylsilyl TBDMS
Thiolated Hexanoyl this compound SH-HGC

Supramolecular Assembly and Advanced Material Architectures

Principles of Self-Assembly in Aqueous Media

The self-assembly of glycol chitosan (B1678972) in aqueous environments is primarily driven by the introduction of hydrophobic moieties onto its hydrophilic backbone, creating amphiphilic polymers. nih.govkinampark.com These modified glycol chitosan molecules, often termed hydrophobically modified this compound (hGC), spontaneously organize into nano-sized structures to minimize the unfavorable interactions between their hydrophobic segments and the surrounding water molecules. kinampark.comkorea.ac.kr This process is governed by a delicate balance of hydrophobic interactions, hydrogen bonding, and electrostatic forces. nih.govacs.org

Hydrophobically modified this compound conjugates readily form self-assembled nanoparticles in aqueous solutions. korea.ac.kr The hydrophobic moieties orient themselves towards the core of the nanoparticle, while the hydrophilic this compound chains form a protective shell exposed to the aqueous environment. kinampark.com This spontaneous arrangement results in the formation of stable, nano-sized, micelle-like aggregates. kinampark.com

A variety of hydrophobic molecules have been conjugated to this compound to induce self-assembly, with 5β-cholanic acid being a frequently utilized example. kinampark.comnih.gov The resulting amphiphilic this compound-5β-cholanic acid conjugates have been extensively studied for their ability to form nanoparticles. kinampark.com The formation of these nanoparticles is a dynamic process influenced by factors such as the degree of hydrophobic substitution, polymer concentration, and the surrounding pH and ionic strength. nih.gov These nanoparticles serve as effective carriers for various therapeutic and diagnostic agents, which can be encapsulated within their hydrophobic core. korea.ac.kr

Hydrophobic MoietyResulting Nanoparticle CharacteristicsReference
5β-cholanic acidForms nano-sized self-aggregates capable of encapsulating peptides. The presence of the peptide can lead to more compact structures due to hydrophobic interactions and hydrogen bonding. nih.gov
Protoporphyrin IX (PpIX)Self-assembles into positively charged nano-micelles through hydrophobic and electrostatic interactions. These particles show enhanced singlet oxygen generation. acs.org
N-acetyl histidine (NAcHis)Developed for delivering hydrophobic chemotherapeutic drugs like doxorubicin (B1662922). mdpi.com
EstroneModified this compound nanoparticles designed for pH-responsive drug delivery, disassembling under acidic conditions to release their payload. nih.gov

The self-assembly of this compound derivatives can be engineered to form distinct core-shell nanostructures. These architectures are particularly advantageous for drug delivery applications, as the core can encapsulate hydrophobic drugs while the hydrophilic shell provides stability in physiological environments and can be functionalized for targeted delivery. nih.govnih.gov

One approach to developing core-shell structures involves the electrostatic interaction between different polymers. For instance, a core can be formed by complexing thiolated polyethylenimine (PEI-SH) with DNA, and a this compound derivative can then be grafted onto the surface to form a shell. nih.gov This results in a stable and redox-sensitive nanoparticle system. nih.gov Another strategy involves using superparamagnetic iron oxide nanoparticles (SPIONs) as the core, which are then coated with this compound to form a shell. uwo.ca This creates a hybrid nanoparticle with magnetic properties suitable for theranostic applications. The this compound shell in these structures enhances biocompatibility and can modulate the release of encapsulated agents in response to environmental cues like pH. uwo.ca

Core MaterialShell MaterialFormation PrincipleKey FeatureReference
Thiolated Polyethylenimine (PEI-SH) complexed with DNAThis compound modified with succinimidyl 3-(2-pyridyldithio)propionate (GCS-PDP)Electrostatic interactions and thiolate-disulfide interchange reactionRedox-responsive DNA release nih.gov
Superparamagnetic Iron Oxide Nanoparticles (SPIONs)This compoundCoating of the metallic core with the polymerpH-responsive swelling and shrinkage for controlled drug release uwo.ca
Perfluoropentane (PFP)This compound crosslinked with tripolyphosphate (TPP)Formation of a hard polymeric shell around the PFP coreEnhanced stability and potential for ultrasound-triggered phase transition nih.gov

Hydrogel Formation and Network Dynamics

This compound can also form three-dimensional hydrogel networks, which are highly swollen with water but maintain their structural integrity. These hydrogels are of great interest for biomedical applications due to their soft, tissue-like properties and their ability to encapsulate cells and bioactive molecules.

Injectable and self-healing hydrogels based on this compound have been developed, primarily through the formation of dynamic covalent bonds, such as imine bonds. nih.govmdpi.com These hydrogels are typically formed by mixing a solution of this compound with a solution of a crosslinking agent containing aldehyde groups, such as difunctionalized polyethylene (B3416737) glycol (DF-PEG). mdpi.comnih.gov The reaction between the amine groups on the this compound and the aldehyde groups on the crosslinker forms reversible imine linkages, resulting in the formation of a hydrogel network. nih.gov

The dynamic nature of these bonds allows the hydrogel to self-heal after being damaged. nih.gov When the hydrogel is subjected to stress, the imine bonds can break and then reform, allowing the material to recover its original structure. This property also makes the hydrogels injectable; they can be passed through a syringe needle and then reform in situ. iacademic.info The mechanical properties and self-healing efficiency of these hydrogels can be tuned by varying the concentration of the polymer and crosslinker, as well as the crosslinking density. nih.goviacademic.info

Supramolecular hydrogels can be formed from this compound through the principle of polymer inclusion complexation. nih.govresearchgate.net This typically involves the use of a modified this compound, such as one grafted with polyethylene glycol (PEG) side chains, and a host molecule, commonly α-cyclodextrin (α-CD). nih.govresearchgate.net

In this system, the PEG side chains of the modified chitosan act as guest molecules that can be threaded into the hydrophobic cavity of the α-CD host molecules. nih.govresearchgate.net This host-guest interaction leads to the formation of crystalline micro-domains, which act as physical crosslinks, holding the hydrated chitosan chains together and resulting in the formation of a hydrogel. nih.govresearchgate.net These PIC hydrogels exhibit thermo-reversible gel-sol transitions, meaning they can switch between a gel and a liquid state in response to temperature changes, a property driven by the association and dissociation of the inclusion complexes. nih.govresearchgate.net

Guest PolymerHost MoleculeCrosslinking MechanismKey PropertyReference
Poly(ethylene glycol) (PEG)-modified chitosanα-cyclodextrin (α-CD)Formation of channel-type crystalline micro-domains through host-guest inclusion complexation.Thermo-reversible gel-sol transition. nih.govresearchgate.net
Methacrylated this compoundFolic acid/polyethylene glycol-conjugated beta-cyclodextrinPhoto-polymerization and inclusion complex formation for drug loading.Targeted drug delivery to cancer cells. mdpi.com
This compoundBeta-cyclodextrin (β-CD) inclusion complex with curcumin (B1669340)Visible light-cured photopolymerization of the hydrogel network containing the inclusion complex.Improved water solubility of curcumin and enhanced wound healing. nih.gov

Enzymatic crosslinking offers a mild and highly specific method for the formation of this compound hydrogels under physiological conditions. rsc.orgnih.gov This approach typically involves modifying this compound with phenol-containing molecules, such as 3-(4-hydroxyphenyl)propionic acid (HPP). rsc.orgresearchgate.net

The gelation is then triggered by the addition of an enzyme, such as horseradish peroxidase (HRP), in the presence of hydrogen peroxide (H₂O₂). rsc.orgresearchgate.net The enzyme catalyzes the oxidative coupling of the phenol (B47542) groups, leading to the formation of covalent crosslinks and the rapid formation of a hydrogel. rsc.org The mechanical properties of these hydrogels, such as their storage modulus, can be controlled by varying the polymer concentration. rsc.orgresearchgate.net These enzymatically crosslinked hydrogels are biocompatible and biodegradable, making them suitable for applications such as tissue engineering and controlled drug release. rsc.orgnih.gov The degradation of these hydrogels can also be influenced by enzymes like lysozyme, with the rate of degradation being dependent on the degree of N-acetylation of the chitosan backbone. nih.gov

Macro- and Micro-Structure Fabrication Methodologies

The unique properties of this compound, particularly its enhanced aqueous solubility compared to unmodified chitosan, make it a versatile polymer for the fabrication of advanced material architectures. Methodologies for creating macro- and micro-structures from this compound are diverse, allowing for the production of materials with tailored properties for various applications. These techniques range from the synthesis of nanoparticles to the production of polymeric fibers, each leveraging distinct physical and chemical principles to control the final structure.

Nanoparticle Fabrication Techniques

The generation of this compound nanoparticles is a significant area of research, focusing on creating sub-micron carriers. The method of fabrication directly influences key characteristics of the nanoparticles, such as size, surface charge, and stability.

Ionic gelation, also referred to as ionotropic gelation, is a widely utilized method for preparing this compound nanoparticles due to its simplicity and mild, aqueous-based conditions. chitolytic.comnih.gov The process is based on the electrostatic interaction between the positively charged amino groups of this compound (which are protonated in an acidic solution) and a polyanion, most commonly sodium tripolyphosphate (TPP). chitolytic.comnih.gov

The mechanism involves the dropwise addition of a TPP solution to a this compound solution under constant stirring. nih.gov This leads to the formation of inter- and intra-molecular cross-links as the negatively charged phosphate (B84403) groups of TPP interact with the cationic ammonium (B1175870) groups of the polymer, causing the this compound to precipitate from the solution and form spherical nanoparticles. chitolytic.comnih.gov The properties of the resulting nanoparticles, such as size and zeta potential, can be controlled by adjusting parameters like the concentrations of this compound and TPP, their mass ratio, and the pH of the solution. nih.gov This technique has been successfully used to coat magnetic nanoparticles with this compound, where a TPP solution was used as the crosslinker to form the polymer shell. dergipark.org.tr

Table 1: Research Findings on Ionic Gelation of Chitosan Derivatives

Polymer SystemCross-linking AgentKey Parameters InvestigatedResulting Particle SizeZeta Potential (ZP)Reference
ChitosanSodium Tripolyphosphate (STPP)CS Conc. (1, 3, 5 mg/mL), STPP Conc. (0.5, 0.75, 1 mg/mL), CS:STPP ratio (1:1, 3:1, 5:1)Increased with higher concentrations and ratiosPositive; increased with higher CS concentration and CS:STPP ratio nih.gov
Chitosan / this compoundTripolyphosphate (TPP)Polymer/Fe3O4-OA ratio (4:1 w:w), Polymer/TPP ratio (4:1 w:w)Not specifiedNot specified dergipark.org.tr
ChitosanSodium Tripolyphosphate (TPP)CS/TPP mass ratio, Molecular weight of CS200–1000 nm+20 to +60 mV nih.gov

Covalent crosslinking methods are employed to form highly stable this compound nanoparticles by creating permanent chemical bonds between the polymer chains. tandfonline.com This approach utilizes crosslinking agents that react with the functional groups on the this compound backbone, primarily the amino groups. nih.gov Common crosslinkers include aldehydes like glutaraldehyde (B144438) and dicarboxylic acids. nih.govmdpi.com However, due to the potential toxicity of agents like glutaraldehyde, there is a growing interest in using more biocompatible crosslinkers. mdpi.com

One such method involves the condensation reaction between the pendant amino groups of chitosan and the carboxylic acid groups of a crosslinker like poly(ethylene glycol) dicarboxylic acid (PEGBCOOH), facilitated by a water-soluble carbodiimide (B86325). researchgate.netacs.org This reaction forms stable amide bonds, resulting in a cross-linked hydrogel network at the nanoscale. mdpi.comresearchgate.net The resulting nanoparticles are stable in aqueous media and exhibit considerable swelling capacity, influenced by the length and flexibility of the crosslinking agent. acs.org Research has shown that this method can produce biodegradable chitosan-based nanoparticles with sizes ranging from 4-24 nm in a dry state (measured by TEM) and 50-120 nm in a swollen state (measured by DLS), depending on the molecular weight of the chitosan and the crosslinking ratio. acs.org

Co-precipitation is a straightforward technique used to fabricate composite nanoparticles where this compound serves as a coating or matrix. The method generally involves precipitating the polymer along with another material out of a solution. tandfonline.com This is often achieved by changing the pH of the medium. tandfonline.com For instance, a this compound solution prepared at a low pH can be added to a solution at a high pH (e.g., ammonium hydroxide), causing the polymer to lose its charge and precipitate, forming nanoparticles. tandfonline.com

This technique has been effectively used to synthesize this compound-coated superparamagnetic iron oxide nanoparticles (IONPs). researchgate.net In this process, iron (II) and iron (III) salts are precipitated in the presence of this compound to form the coated nanoparticles directly. dergipark.org.trresearchgate.net Characterization of such GC-IONPs revealed an average particle diameter of approximately 8 nm, with the this compound coating confirmed by analytical techniques. researchgate.net

Table 2: Example of this compound Nanoparticle Synthesis via Co-precipitation

Nanoparticle SystemSynthesis MethodAverage Particle DiameterSaturation MagnetizationReference
This compound-coated Iron Oxide Nanoparticles (GC-IONPs)Co-precipitation8 nm59.8 emu/g researchgate.net
Bare Iron Oxide Nanoparticles (IONPs)Co-precipitation9 nm70.3 emu/g researchgate.net

The reverse microemulsion (or reverse micellar) method offers precise control over nanoparticle size and distribution. researchgate.net This technique involves creating a thermodynamically stable water-in-oil (w/o) microemulsion. researchgate.net The system consists of an aqueous phase dispersed as nanodroplets within a continuous oil phase, stabilized by a surfactant. researchgate.netmdpi.com The aqueous cores of these reverse micelles act as constrained nanoreactors for the synthesis and crosslinking of this compound nanoparticles. mdpi.comresearchgate.net

In a typical procedure, an aqueous solution of this compound is dispersed in an organic solvent (e.g., n-hexane, cyclohexane) containing a surfactant (e.g., Triton X-100, AOT) to form the microemulsion. researchgate.netresearchgate.net A crosslinking agent, which can be either ionic (like TPP) or covalent (like glutaraldehyde or PEGBCOOH), is then introduced into the system. mdpi.comresearchgate.net The crosslinking reaction is confined within the aqueous nanodroplets, leading to the formation of monodisperse nanoparticles. researchgate.net One study demonstrated that combining ionic gelation and covalent crosslinking within a reverse microemulsion system produced uniformly sized chitosan nanoparticles with an average diameter of 92 nm. researchgate.net After formation, the nanoparticles are isolated by disrupting the microemulsion, typically through the addition of a solvent like acetone, followed by centrifugation and washing. mdpi.com

Polymeric Fiber Production

The fabrication of this compound into polymeric fibers is explored for applications requiring porous, high-surface-area scaffolds, such as in tissue engineering. The enhanced solubility of this compound makes it a suitable candidate for fiber production techniques that require the polymer to be in a solution state.

Common methods for producing chitosan fibers include wet spinning and electrospinning. google.comgoogle.com

Wet Spinning: In this process, a viscous solution of the polymer is extruded through a spinneret directly into a coagulation bath. google.com For chitosan, the solution is typically acidic, and the coagulation bath is an alkali solution (e.g., ammonia) that neutralizes the acid, causing the chitosan to precipitate and form solid fibers. google.comtermis.org The mechanical properties of these fibers can be significantly influenced by processing parameters such as the acid concentration in the polymer solution, the concentration of the coagulation bath, and post-processing steps like drying temperature (annealing). termis.org For example, increasing the ammonia (B1221849) concentration in the coagulation bath from 10% to 25% was found to increase the tensile strength and stiffness of chitosan fibers. termis.org

Electrospinning: This technique uses a strong electric field to draw a fine fiber from the tip of a polymer solution-filled syringe onto a collector. To facilitate the electrospinning of chitosan, which often forms highly viscous solutions, it is frequently blended with other synthetic polymers like polyethylene glycol or polyvinyl alcohol. google.com The use of this compound could potentially reduce the need for such additives due to its inherent ethylene (B1197577) glycol moieties and improved solubility. The resulting structure is typically a non-woven mat of nanofibers with diameters ranging from tens to hundreds of nanometers. google.com

Table 3: Parameters Influencing Chitosan Fiber Properties in Wet Spinning

Processing ParameterVariationEffect on Mechanical PropertiesReference
Acetic Acid (Solvent) Concentration1 wt% to 3 wt%2-fold increase in strength at 2 wt%, further 50% increase at 3 wt% termis.org
Ammonia (Coagulation Bath) Concentration10 wt% to 25 wt%62% improvement in tensile strength, 4-fold increase in stiffness termis.org
Annealing (Drying) TemperatureRoom Temp. to 195°C3-fold improvement in strength at 195°C, increased stiffness termis.org

2

The functional groups inherent to the this compound structure, primarily hydroxyl and amine groups, facilitate the formation of extensive hydrogen-bonding networks. This characteristic is fundamental to its ability to self-assemble into higher-order structures such as fibers, films, and porous scaffolds. The fabrication of these architectures is achieved through various polymer processing techniques, each leveraging the physicochemical properties of this compound to create materials with tailored properties for advanced applications.

1 Wet Spinning Processes and Parameters

Wet spinning is a widely utilized fiber production technique that involves the extrusion of a polymer solution, known as the spinning dope (B7801613), through a spinneret directly into a liquid coagulation bath. In this bath, the polymer precipitates from the solution to form solid filaments. The spinnability and resulting properties of this compound fibers are highly dependent on several critical process parameters.

The spinning dope's viscosity, which is influenced by the polymer concentration and molecular weight, is a primary factor. Solutions with higher chitosan concentrations exhibit increased viscosity and a more gel-like character, which is generally more suitable for producing fibers with good morphological properties and structural stability. mdpi.com The choice of solvent for the dope is also crucial; dilute acidic solutions, such as acetic acid, are commonly used to dissolve the chitosan. researchgate.net

The composition of the coagulation bath dictates the rate and nature of polymer precipitation. Alkaline solutions, such as sodium hydroxide (B78521), are often used as coagulants. researchgate.net The inclusion of salts like sodium acetate (B1210297) or surfactants like sodium dodecyl sulfate (B86663) in the bath can further stabilize the forming fibers. researchgate.net The temperature of the coagulation bath can also affect the final fiber structure; higher temperatures can lead to a denser fiber structure and improved mechanical properties.

Post-spinning operations, particularly stretching or drawing, are employed to enhance the mechanical properties of the fibers. Applying a draw ratio induces molecular orientation along the fiber axis, which can significantly increase the breaking tenacity and Young's modulus.

ParameterTypical Range / ConditionInfluence on Fiber PropertiesReference
Polymer Concentration4-8 wt.%Higher concentration increases dope viscosity, leading to better fiber stability and morphology. mdpi.com
Solvent1-2% Acetic AcidEnsures complete dissolution of chitosan to form a homogeneous spinning dope. researchgate.neteurjchem.com
Coagulation BathAqueous NaOH, Ethanol, AcetoneInduces precipitation of chitosan from the dope to form solid fibers. Composition affects coagulation rate. beilstein-journals.org
Bath Temperature5-60 °CHigher temperatures can increase molecular diffusivity, resulting in denser fiber structures and higher tensile strength.
Stretching/Draw RatioUp to 1.77Increases molecular orientation, enhancing fiber tenacity and Young's modulus.

2 Electrospinning of Blends

Electrospinning is a technique that uses an electric field to draw charged threads of polymer solutions into fine fibers with diameters ranging from nanometers to micrometers. However, electrospinning pure this compound solutions is challenging due to high solution viscosity and the strong repulsive forces between the polycationic chains, which hinder the formation of continuous fibers. beilstein-journals.org To overcome these limitations, this compound is typically blended with other spinnable polymers.

Common blending partners include water-soluble, non-ionic polymers such as poly(ethylene oxide) (PEO) and poly(vinyl alcohol) (PVA). beilstein-journals.orgmdpi.com These polymers improve the spinnability of the blend by reducing the solution's charge density and facilitating the necessary chain entanglements for fiber formation. beilstein-journals.org The ratio of this compound to the partner polymer is a critical parameter; increasing the chitosan content often leads to a decrease in the average fiber diameter. nih.gov

The solvent system also plays a significant role. Dilute aqueous acetic acid is frequently used, as it effectively dissolves both chitosan and its blending partners like PVA. beilstein-journals.org Other solvents, such as trifluoroacetic acid (TFA) mixed with dichloromethane (B109758) (DCM), have also been employed. researchgate.net

The final morphology of the electrospun fibers (e.g., fiber diameter, presence of beads) is controlled by optimizing electrospinning parameters, including the applied voltage, the distance between the spinneret tip and the collector, and the solution flow rate. nih.gov

Blend CompositionSolventKey FindingReference
Chitosan/Poly(ethylene oxide) (PEO)0.5 M Acetic AcidAddition of PEO is necessary to enable electrospinning; low PEO content increases the structural integrity of the scaffold in water. nih.gov
Chitosan/Poly(vinyl alcohol) (PVA)70% Acetic AcidPVA improves spinnability by reducing repulsive forces; blend ratios of 30/70 (CS/PVA) yield good fiber morphology. nih.gov
Chitosan/Poly(vinyl alcohol) (PVA)2% Acetic Acid (for CS), DI Water (for PVA)Blending PVA with chitosan enhances the viability and proliferation of nerve cells on the scaffold. nih.gov
Cellulose (B213188)/ChitosanTrifluoroacetic Acid/Acetic AcidDirect electrospinning of the composite was achieved, with fiber diameter decreasing as chitosan ratio increased. researchgate.net

3 Gel Spinning for Composite Fibers

Gel spinning is a modification of the wet spinning process used to produce high-strength, high-modulus fibers. The process involves extruding a high-viscosity polymer solution or gel (collodion) into a coagulation bath, followed by significant drawing of the resulting gel filament. This high degree of stretching aligns the polymer chains in a highly ordered, extended conformation, leading to exceptional mechanical properties.

This technique is particularly effective for creating bionanocomposite fibers by incorporating reinforcing agents into the this compound gel. Cellulose nanofibers (CNFs) have been successfully used as a filler to create high-performance composite fibers. mdpi.comnih.gov In this process, a viscous collodion (B3344781) is prepared by dissolving chitosan in a dilute acidic solution and dispersing CNFs within the matrix. mdpi.com

The spinning process involves a series of acidic-basic-neutralization steps combined with stretching and drying, which promotes the crystallization of the chitosan chains. nih.gov The presence of CNFs can act as nucleation sites, further enhancing the crystallinity of the chitosan matrix. nih.govresearchgate.net The result is a composite fiber with a highly oriented microstructure, where both the chitosan crystals and the cellulose nanofibers are aligned along the fiber axis. nih.gov

CNF Content (wt%) in 4 wt% Chitosan CollodionYoung's Modulus (GPa)Stress at Break (MPa)Toughness (MJ·m⁻³)Reference
0-1155 nih.govresearchgate.net
0.4~81639 nih.govresearchgate.net

3 Film and Coating Formulations

This compound can be readily formulated into films and coatings, which are valuable for food packaging and biomedical applications. The most common method for producing these films is solvent casting. mdpi.com This technique involves dissolving the polymer in a suitable solvent, casting the solution onto a flat surface, and allowing the solvent to evaporate, leaving behind a solid film.

The formulation of a this compound film typically begins with dissolving the polymer in a dilute acid, such as 1-2% acetic acid or formic acid. eurjchem.commdpi.com The resulting solution is then cast onto a non-stick surface, like a glass petri dish, and dried at a controlled temperature. mdpi.com

In its pure form, chitosan film can be rigid and brittle due to strong intermolecular hydrogen bonding. acs.org To improve flexibility and processability, plasticizers are commonly added to the formulation. researchgate.net Polyols like glycerol (B35011) are widely used plasticizers that work by inserting themselves between the polymer chains, disrupting the rigid hydrogen-bonding network and increasing the free volume, which enhances the film's elasticity. acs.orgresearchgate.net Other plasticizers, such as sorbitol and polyethylene glycol (PEG), can also be used. researchgate.netresearchgate.net The concentration of the plasticizer is a key variable; for instance, a 20% glycerol concentration has been found to be sufficient for creating flexible chitosan films with good mechanical properties. researchgate.net The addition of plasticizers can affect properties such as tensile strength, elongation at break, and water vapor permeability. eurjchem.com

4 Scaffold Engineering for Biomaterial Applications

In tissue engineering, a scaffold serves as a temporary three-dimensional template that supports cell attachment, proliferation, and differentiation to facilitate the regeneration of new tissue. This compound is an excellent candidate for scaffold fabrication due to its biocompatibility, biodegradability, and structural similarity to glycosaminoglycans found in the extracellular matrix.

A primary technique for creating highly porous chitosan scaffolds is freeze-drying, or lyophilization. iosrphr.orgmdpi.com This process involves dissolving the this compound in an aqueous solution (typically dilute acetic acid), pouring it into a mold, and freezing it at a low temperature (e.g., -70°C or -80°C). iosrphr.orgresearchgate.net The frozen solvent is then removed by sublimation under vacuum, leaving behind a porous, sponge-like scaffold. iosrphr.org

The architecture of the scaffold, particularly the pore size and interconnectivity, is critical for its function and can be controlled by the fabrication parameters. researchgate.net The freezing temperature is a key factor; slower freezing at higher temperatures (e.g., -80°C) tends to produce larger, lamellar pores, while rapid freezing at lower temperatures (e.g., -196°C using liquid nitrogen) results in a more compact structure with smaller pores. researchgate.net An interconnected porous structure is essential for allowing cell migration and ensuring the transport of nutrients and metabolic waste throughout the scaffold. tci-thaijo.org

These freeze-dried scaffolds can be further modified by incorporating other biomaterials like collagen or bioactive ceramics to create composite structures with enhanced biological activity and mechanical properties tailored for specific tissue engineering applications, such as bone or cartilage repair. frontiersin.org

Polymer Interactions and Blend Compatibility

Miscibility Studies of Glycol Chitosan (B1678972) and Poly(ethylene glycol) Blends

The miscibility between glycol chitosan and poly(ethylene glycol) is largely governed by specific intermolecular interactions, such as hydrogen bonding and dipole-dipole forces. tandfonline.com Favorable interactions can occur between the amide or amine groups on the chitosan backbone and the hydroxyl and etheric oxygen groups of PEG. tandfonline.com For miscibility to be achieved, the hydrogen bonding between the two different polymer chains must be strong enough to overcome the extensive intra- and intermolecular hydrogen bonds that exist among chitosan chains themselves. tandfonline.comresearchgate.nettandfonline.com

Rheological and viscometric studies are powerful tools for quantifying the interactions between polymer chains in solution. These analyses provide insights into the miscibility and phase behavior of polymer blends.

Viscometric analysis of chitosan and PEG blends in a dilute solution of 0.1 M acetic acid/0.2 M sodium acetate (B1210297) has been used to estimate the interaction coefficient, kAB. tandfonline.comresearchgate.nettandfonline.com This coefficient characterizes the interaction between the chemically distinct polymer segments. Studies have shown that the miscibility of chitosan and PEG is dependent on both temperature and the molar mass of PEG. tandfonline.comtandfonline.com Specifically, miscibility was found to increase with rising temperature but decrease as the molar mass of PEG increased. tandfonline.comtandfonline.com For instance, the most favorable interaction was observed between chitosan and PEG 300 at 45°C. tandfonline.com

Rheological measurements have also been employed to investigate the phase separation behavior of chitosan/Poly(ethylene oxide) (PEO), a polymer closely related to PEG, in aqueous solutions. These blends exhibit a lower critical solution temperature (LCST) phase behavior, meaning they are miscible at lower temperatures and phase-separate upon heating. acs.org Dynamic rheological measurements can determine critical temperatures for phase separation, while steady shear rheological tests confirm these findings by showing a viscosity increase at low shear rates near the phase separation temperature. acs.org In chitosan-PEG systems, the loss modulus (G") is often greater than the storage modulus (G'), indicating a predominance of viscous behavior, which is characteristic of non-structured solutions. researchgate.net However, increasing the concentration of chitosan leads to an increase in both dynamic moduli. researchgate.net

Viscometric Interaction Coefficient (kAB) for Chitosan/PEG Blends tandfonline.com
PEG Molar MassTemperature (°C)Interaction Coefficient (kAB)Miscibility Assessment
PEG 30025< 0.5Immiscible
PEG 300451.07Favorable Interaction

Fourier Transform Infrared (FTIR) spectroscopy is a key technique for identifying the specific molecular interactions within polymer blends. In chitosan/PEG blends, FTIR results consistently point to the formation of new intermolecular hydrogen bonds between the two components. ekb.egafricaresearchconnects.comekb.eg While no new chemical bands appear, slight shifts in the position and changes in the intensity of existing characteristic bands of both chitosan and PEG are observed, which signals the presence of these interactions. mdpi.comresearchgate.net

Specifically, the broad peak around 3274 cm-1, corresponding to N–H and O–H stretching vibrations of both polymers, confirms their association. mdpi.com Changes in the UV-Vis spectra of the blends also indicate the formation of inter- and intramolecular hydrogen bonding between PEG and chitosan. ekb.egresearchgate.net Further evidence includes the shift of the peak for the C-O-C group of chitosan and a slight shift of the C=O bending peak from the –NHCO– group, which are attributed to additional interactions between chitosan segments and the OH groups of PEG. mdpi.com These spectroscopic findings affirm that hydrogen bonding is the primary interaction responsible for the compatibility observed in these blend systems. tandfonline.com

Key FTIR Spectral Changes in Chitosan/PEG Blends Indicating Hydrogen Bonding mdpi.commdpi.com
Functional GroupWavenumber (cm-1)Observed ChangeInterpretation
N–H and O–H stretching~3274Broadening of the peakConfirmation of association between the two polymers. mdpi.com
C–O–C group (chitosan)910–1130Shift to 980–1180Formation of new intermolecular interactions. mdpi.com
C=O bending (–NHCO–)1654Slight shift to 1649Additional interactions between chitosan and PEG OH groups. mdpi.com

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide crucial information about the thermal stability and miscibility of polymer blends.

TGA studies have shown that the addition of PEO tends to increase the thermal stability of chitosan. researchgate.net This enhanced stability is likely due to the formation of attractive hydrogen bonds that physically cross-link the blend. researchgate.net DSC analysis complements these findings. For instance, in chitosan-based hydrogel films blended with poly(N-isopropylacrylamide) and PEG, DSC results indicated that the components were compatible and that the blended films were prone to crystallization. nih.gov These newly formed crystalline domains can act as physical crosslinkers, enhancing the mechanical properties of the film. nih.gov The miscibility of chitosan and PEG can be analyzed by the decrease in the melting point of the crystalline polymer when mixed with the other, a phenomenon observable through DSC. researchgate.net

Interactions with Inorganic Nanosheets (e.g., Laponite)

The incorporation of inorganic nanosheets like Laponite® into this compound/PEG blends can significantly alter the material's properties. Laponite is a synthetic clay that forms disc-shaped nanoparticles with negatively charged faces and weakly positive edges in aqueous dispersions. mdpi.com

When Laponite is added to a chitosan/PEG dispersion, it introduces a new set of interactions. Besides the hydrogen bonds between chitosan and PEG, new interactions form between the polymers and the clay platelets (CS-Laponite and PEG-Laponite). mdpi.comresearchgate.net The addition of even a small amount of Laponite (e.g., 2.5%) can dramatically improve the viscoelastic properties, increasing the storage modulus by approximately two orders of magnitude. mdpi.comnih.gov This is attributed to Laponite acting as a physical crosslinker. mdpi.com

At higher concentrations of Laponite, the clay platelets can form a "house of cards" network structure, which incorporates the chitosan chains. mdpi.comnih.gov This can lead to phase separation into a clay-rich phase and a chitosan-rich phase, which is observable in thermal analysis as two distinct degradation stages. mdpi.comnih.gov The electrostatic interaction between the negatively charged surfaces of Laponite and the positively charged chitosan is a key factor in the formation of these hybrid materials. nih.gov

Fundamental Polymer-Polymer and Polymer-Solvent Interactions

The behavior of this compound in blends and solutions is dictated by a balance of polymer-polymer and polymer-solvent interactions. This compound is a derivative of chitosan where hydrophilic ethylene (B1197577) glycol groups are attached, rendering it soluble over a wide pH range, a significant advantage over its parent polymer, which is only soluble in acidic conditions. nih.govmedchemexpress.com

Computational and Theoretical Investigations

Molecular Dynamics Simulations of Glycol Chitosan (B1678972) Systems

Molecular dynamics (MD) simulations have emerged as a powerful tool to investigate the structure, dynamics, and interaction mechanisms of glycol chitosan in various environments. These simulations model the atomic-level interactions over time, providing a dynamic picture of how this compound molecules behave and interact with their surroundings, such as in hydrogel networks and in the presence of drug molecules.

Full atomistic MD simulations have been employed to study this compound-based self-healing hydrogels. For instance, simulations of a hydrogel composed of this compound (GC) and telechelic difunctional poly(ethylene glycol) (DF-PEG) have provided insights into its drug delivery capabilities for anticancer drugs like gemcitabine and doxorubicin (B1662922). nih.gov These simulations revealed that the GC-DP hydrogel exhibits high loading efficiency for both drugs at various concentrations. nih.gov The primary interaction mechanism between the hydrogel and gemcitabine was identified as van der Waals forces, while for doxorubicin, hydrogen bonds were the dominant interaction at lower concentrations, shifting to van der Waals forces at higher concentrations. nih.gov

The stability of these drug-loaded systems is significantly influenced by hydrogen bonding. The main group of this compound, consisting of β-(1,4)-linked D-glucosamine, is the primary site for hydrogen bond formation. nih.gov The introduction of drug molecules can alter the hydrogen bond network within the hydrogel, affecting its structural integrity and drug release characteristics.

Further MD simulations have explored the impact of chemical modifications on the properties of this compound. For example, the methacrylation of this compound to form a photocrosslinking hydrogel (GCMA) was shown to increase the material's Young's modulus, making it more brittle. units.it These simulations revealed that the increased mechanical strength is due to a reduction in hydrogen bonds, which causes the polymer chains to curl and shorten their end-to-end distance. units.it The hydrophobic nature of the methacrylate (B99206) group also leads to a decrease in hydrogen bonding between the polymer and water molecules. units.it

The table below summarizes key findings from molecular dynamics simulations of various this compound systems.

SystemKey FindingsPrimary Interaction ForcesReference
This compound-DF-PEG Hydrogel with GemcitabineHigh loading efficiency at 10%, 40%, and 80% drug concentrations.Van der Waals adsorption nih.gov
This compound-DF-PEG Hydrogel with DoxorubicinHigh loading efficiency; dominant interaction varies with concentration.Hydrogen bonds (at 10% conc.), Van der Waals adsorption (at 40% & 80% conc.) nih.gov
This compound Methacrylate (GCMA) HydrogelIncreased Young's modulus and brittleness with methacrylation. Reduced hydrogen bonding leads to polymer chain curling and increased mechanical strength.Covalent crosslinks, Hydrogen bonds, Hydrophobic interactions units.it

Structure-Property Relationship Elucidation at Molecular Level

Understanding the relationship between the molecular structure of this compound and its macroscopic properties is fundamental to its application in various fields. Computational studies play a key role in elucidating these relationships by providing a molecular-level interpretation of experimentally observed phenomena.

The degree of deacetylation and the molecular weight are primary structural parameters that govern many of the properties of chitosan and its derivatives, including this compound. nih.gov The presence of ethylene (B1197577) glycol branches in this compound significantly enhances its water solubility at neutral pH compared to chitosan. nih.gov

Computational studies have shown how modifications to the this compound backbone can tune its properties. For example, the degree of palmitoylation and quaternization of this compound has been shown to influence the surface hydrophobicity and biocompatibility of the resulting polymers. nih.govmdpi.com An increase in the level of palmitoylation leads to a greater surface contact angle, indicating increased hydrophobicity. mdpi.com

The table below illustrates the relationship between the molecular weight and the degree of quaternization and palmitoylation on the properties of amphiphilic quaternary ammonium (B1175870) palmitoyl (B13399708) this compound (GCPQ) polymers.

PolymerMolecular Weight (kDa)Degree of Palmitoylation (%)Degree of Quaternization (%)Key PropertyReference
Q9P35GC11.2 - 44.2359>99% biocompatibility at 10 mg/mL nih.govucl.ac.uk
Q13P15GC11.2 - 44.21513>94% biocompatibility at 1-6 mg/mL nih.govucl.ac.uk
Q20P15GC11.2 - 44.21520>94% biocompatibility at 1-6 mg/mL nih.govucl.ac.uk

Furthermore, the introduction of hydrophobic moieties can lead to the formation of self-assembled nanostructures in aqueous environments, a property that is extensively utilized in drug delivery applications. nih.gov Molecular modeling can help in understanding the critical balance of hydrophilic and hydrophobic interactions that govern the formation and stability of these nanoparticles.

Conformational Analysis and Dynamics

While detailed conformational analysis specifically for this compound is limited, studies on chitosan provide a strong basis for understanding its behavior. The conformational flexibility of the β-(1,4)-glycosidic linkage in chitosan has been studied using a combination of molecular dynamics and Monte Carlo simulations. sci-hub.st These studies have shown that the flexibility of a given glycosidic bond is largely independent of the flexibility of its neighbors along the polymer chain. sci-hub.st

The solution conformation of chitosan is known to be dependent on factors such as the degree of deacetylation, pH, and ionic strength of the solution. researchgate.net At low pH, the protonation of the primary amine groups leads to electrostatic repulsion between the polymer segments, resulting in a more extended and stiffer chain conformation. researchgate.net It is reasonable to expect that this compound exhibits similar pH-responsive conformational changes, which is a key feature for its use in stimuli-responsive drug delivery systems. The conformation of chitosan has been described as a semi-flexible rod or a stiff coil. polimi.it

Mechanistic Insights into Functional Performance Non Clinical

Self-Assembly Mechanisms of Amphiphilic Glycol Chitosan (B1678972) Derivatives

Glycol chitosan, a derivative of chitosan, is rendered water-soluble at neutral and acidic pH due to the introduction of hydrophilic ethylene (B1197577) glycol branches. mdpi.com This property, combined with the inherent biocompatibility and biodegradability of chitosan, makes it a valuable polymer in biomedical applications. mdpi.comfrontiersin.org The presence of reactive amine and hydroxyl groups on its backbone allows for various chemical modifications, leading to the creation of amphiphilic derivatives. mdpi.com These derivatives possess both hydrophilic (the this compound backbone) and hydrophobic segments, enabling them to self-assemble into nanostructures in aqueous environments. mdpi.comnih.gov

The primary driving force behind the self-assembly of amphiphilic this compound derivatives is the hydrophobic interactions between the hydrophobic moieties in an aqueous medium. acs.org This process is analogous to the formation of micelles from surfactants. When the concentration of the amphiphilic polymer reaches a certain point, known as the critical micelle concentration (CMC), the hydrophobic segments aggregate to form a core, while the hydrophilic this compound chains form a protective outer shell. nih.gov This arrangement minimizes the unfavorable interactions between the hydrophobic parts and water molecules, resulting in the spontaneous formation of stable nanostructures such as nanoparticles and micelles. mdpi.comnih.gov

Several factors influence the self-assembly process and the characteristics of the resulting nanoparticles:

Hydrophobic Moiety: The type and degree of hydrophobic substitution significantly impact the self-assembly process. For instance, modifying this compound with palmitic acid, a fatty acid, creates an amphiphilic polymer, palmitoyl (B13399708) this compound, that self-assembles into nanoparticles. amazon.com Similarly, the introduction of deoxycholic acid and succinic anhydride (B1165640) as hydrophobic and hydrophilic modifiers, respectively, also leads to the formation of self-assembled nanomicelles. nih.gov

Molecular Weight: The molecular weight of the this compound polymer can affect the aggregation behavior. Polymers with higher molecular weights have been observed to aggregate at lower concentrations and form smaller nanoparticles, provided the level of hydrophobic substitution is within a certain range. amazon.com

Environmental Conditions: Factors such as pH can also play a role. For example, the self-assembly of nanoparticles from reduced bovine serum albumin and this compound is influenced by the mass ratio of the components and the pH of the solution. acs.org

The resulting self-assembled nanostructures typically feature a core-shell architecture. The hydrophobic core can encapsulate hydrophobic drugs, protecting them from the aqueous environment and improving their solubility. mdpi.com The hydrophilic shell, composed of this compound, provides stability in physiological fluids and can be further modified with targeting ligands to enhance site-specific delivery. mdpi.com

Table 1: Examples of Amphiphilic this compound Derivatives and their Self-Assembly

Hydrophobic MoietyResulting NanostructureDriving Force for AssemblyReference
Palmitic AcidNanoparticlesHydrophobic Interactions amazon.com
Deoxycholic Acid/Succinic AnhydrideNanomicellesHydrophobic Interactions nih.gov
Reduced Bovine Serum AlbuminNanoparticlesHydrophobic & Electrostatic Interactions acs.org
5β-cholanic acidNanoparticlesHydrophobic Interactions mdpi.com
N-acetyl histidineNanoparticlesHydrophobic Interactions mdpi.com

Stimuli-Responsive Mechanisms of Engineered this compound Systems

Engineered this compound systems can be designed to respond to specific internal or external stimuli, allowing for controlled and targeted release of therapeutic agents. mdpi.com This "smart" behavior is achieved by incorporating stimuli-responsive moieties into the this compound backbone. mdpi.com

pH-Responsive Behavior

The tumor microenvironment is often characterized by a lower pH (acidic) compared to normal tissues. aip.orgdovepress.com This physiological difference can be exploited for targeted drug delivery using pH-responsive this compound systems. The mechanism of pH-responsiveness is typically based on the protonation or deprotonation of specific functional groups within the polymer structure. dovepress.com

For example, this compound can be modified with molecules containing acidic or basic groups. nih.gov In a study, this compound was cross-linked with carboxymethyl-β-cyclodextrin to create pH-sensitive nanoparticles. dovepress.comnih.gov At a physiological pH of 7.4, the carboxylic acid groups are deprotonated and can interact with and encapsulate a drug like doxorubicin (B1662922). dovepress.comnih.gov However, in an acidic environment (pH 5.0), the carboxylic acid groups become protonated, leading to a change in the nanoparticle structure and subsequent release of the encapsulated drug. dovepress.comnih.gov

Another approach involves grafting copolymers with pH-sensitive properties onto the this compound backbone. For instance, grafting with 2-(diisopropylamino)ethyl methacrylate (B99206) results in nanoparticles that are stable at physiological pH but dissociate under mildly acidic conditions, triggering the release of the payload. nih.gov The protonation of the tertiary amine groups of the grafted polymer at lower pH values leads to increased electrostatic repulsion and swelling, causing the nanoparticle to destabilize and release its contents. nih.gov

Light-Triggered Responses

Light offers precise spatiotemporal control over drug release. frontiersin.orgnih.gov Light-responsive this compound systems are created by incorporating photosensitive molecules into the polymer network. nih.govcapes.gov.br Upon exposure to light of a specific wavelength, these molecules undergo photochemical reactions, such as cleavage, isomerization, or dimerization, which in turn leads to the disruption of the nanocarrier and release of the encapsulated cargo. nih.gov

One common strategy involves using photocleavable linkers to attach drugs to the this compound backbone. frontiersin.org For example, an injectable this compound hydrogel loaded with a photocleavable prodrug demonstrated near-infrared (NIR)-triggered repetitive drug release. frontiersin.org The NIR light triggers the cleavage of the linker, releasing the active drug. frontiersin.org

Another mechanism is the photothermal effect, where light-absorbing materials are incorporated into the this compound system. nih.gov These materials convert light energy into heat, which can then disrupt a thermally sensitive drug carrier. nih.gov For instance, photo-cured this compound-based hydrogels have been developed using a visible light-curing system for applications like wound healing. mdpi.com

Redox-Sensitive Systems (e.g., Glutathione-Responsive)

The intracellular environment, particularly in tumor cells, has a significantly higher concentration of reducing agents like glutathione (B108866) (GSH) compared to the extracellular space. mdpi.commdpi.comnih.gov This redox gradient can be harnessed to trigger drug release from redox-sensitive this compound nanoparticles. mdpi.commdpi.com

The most common approach for creating redox-responsive systems is to incorporate disulfide bonds into the polymer structure. nih.govnih.gov These disulfide linkages are stable in the low-GSH extracellular environment but are cleaved in the high-GSH intracellular environment of cancer cells. mdpi.comnih.gov This cleavage breaks down the nanocarrier structure, leading to the release of the encapsulated drug. nih.gov

For example, this compound can be modified with succinimidyl 3-(2-pyridyldithio)propionate to form a shell around a core containing genetic material. mdpi.com The disulfide bonds in the shell are cleaved by intracellular GSH, leading to the release of the genetic material inside the target cells. mdpi.com Similarly, chitosan-based micelles with disulfide linkages in the polymer backbone have been shown to release doxorubicin more rapidly in the presence of GSH. nih.gov The rate of drug release from these systems can be dependent on the concentration of GSH. d-nb.info

Hypoxia-Activated Systems

Hypoxia, or low oxygen concentration, is a characteristic feature of solid tumors resulting from rapid cell proliferation and inadequate blood supply. mdpi.comnih.gov This unique tumor microenvironment can be exploited to design hypoxia-activated this compound systems for targeted drug delivery. mdpi.comnih.gov

The mechanism of hypoxia-responsive systems often involves the use of chemical moieties that are stable under normal oxygen conditions (normoxia) but are cleaved or activated under hypoxic conditions, often by enzymes such as nitroreductases which are overexpressed in hypoxic regions. nih.gov

For instance, this compound nanoparticles have been modified with 4-nitrobenzyl chloroformate. nih.gov The nitrobenzyl group is cleaved by nitroreductase under hypoxic conditions, leading to the disassembly of the nanoparticle and release of the encapsulated drug. nih.gov In another design, an azobenzene (B91143) linker was incorporated into a methoxy (B1213986) polyethylene (B3416737) glycol-chitosan nanoparticle. doi.org Under hypoxic conditions, the azobenzene linker is cleaved, causing the detachment of the PEG shell and exposing the positively charged chitosan nanoparticle, which can then be readily taken up by cancer cells. doi.org

Furthermore, some hypoxia-activated systems can generate oxygen to enhance the efficacy of other therapies. This compound-manganese dioxide nanoparticles have been shown to generate oxygen through degradation induced by hydrogen peroxide in hypoxic conditions. nih.gov This in-situ oxygen generation can alleviate hypoxia and enhance the effectiveness of treatments like photodynamic therapy. nih.gov

Degradation Pathways in Controlled Environments

The degradation of this compound is a crucial aspect of its function as a biomaterial, particularly in drug delivery, as it influences the release of therapeutic agents and the clearance of the carrier from the body. nih.gov The degradation process can be influenced by the polymer's characteristics and the surrounding environment. nih.gov

In controlled in vitro environments, the degradation of this compound can be studied under various conditions. A primary mechanism of degradation for chitosan and its derivatives is enzymatic hydrolysis by lysozyme, an enzyme present in bodily fluids. nih.govnih.gov The rate of lysozyme-mediated degradation is significantly influenced by the degree of acetylation (DA) of the chitosan backbone. nih.gov this compound hydrogels with a higher DA have been shown to degrade faster in the presence of lysozyme. nih.gov This is because the N-acetyl groups increase the amorphous regions within the hydrogel structure, which allows for greater water permeation and enzyme access, leading to faster degradation. nih.gov

The degradation process often follows a surface erosion mechanism, where the size and mass of the hydrogel decrease over time. nih.gov Morphological studies of degrading this compound hydrogels have shown a decrease in porosity and the formation of a sheet-like internal structure upon enzymatic degradation. nih.gov

Besides enzymatic degradation, chemical hydrolysis can also occur, particularly in acidic conditions. mdpi.com The glycosidic bonds linking the monosaccharide units of the chitosan chain can be cleaved through hydrolysis. researchgate.net The rate of this acid-catalyzed hydrolysis can be controlled by factors such as the concentration of the acid and the temperature. mdpi.com For instance, degrading this compound in hydrochloric acid at an elevated temperature can be used to produce lower molecular weight fragments in a controlled manner. mdpi.com The degree of deacetylation also plays a role, with more deacetylated chitosan samples showing a slower rate of acidic hydrolysis, which is attributed to a less porous structure and lower water uptake ability. nih.gov

Table 2: Factors Influencing this compound Degradation

FactorInfluence on DegradationMechanismReference
Degree of Acetylation (DA)Higher DA leads to faster enzymatic degradationIncreased amorphous regions, enhanced water permeation and enzyme access nih.gov
Lysozyme PresenceAccelerates degradationEnzymatic hydrolysis of glycosidic bonds nih.gov
pH (Acidic)Promotes chemical hydrolysisAcid-catalyzed cleavage of glycosidic bonds mdpi.com
TemperatureHigher temperature increases the rate of acid hydrolysisIncreased reaction kinetics mdpi.com

Fundamental Interactions with Biomolecules (e.g., Fibrinogen, in vitro)

This compound, a derivative of chitosan, exhibits notable interactions with biomolecules, which are fundamental to its performance in various biomedical applications. The interaction with fibrinogen, a key protein in the blood coagulation cascade, has been investigated to understand the hemocompatibility of this compound-based materials. nih.gov Fibrinogen is a glycoprotein (B1211001) that plays a critical role in hemostasis and blood clot formation. nih.gov

The interaction between this compound and fibrinogen is primarily driven by electrostatic attraction. researchgate.net Chitosan and its derivatives are cationic polymers due to the presence of protonated amino groups, while fibrinogen is negatively charged at physiological pH. researchgate.netdergipark.org.trscielo.br This charge difference facilitates the formation of a complex between the two molecules, which can lead to alterations in the structure and conformation of fibrinogen. researchgate.net

In vitro studies using fluorescence spectroscopy have been employed to quantify the interaction between this compound (GC) and fibrinogen. nih.gov The intrinsic fluorescence of fibrinogen can be quenched upon interaction with other molecules, and a reduction in fluorescence intensity indicates a binding event. One study observed that as the concentration of this compound increased, the fluorescence intensity of fibrinogen decreased. nih.gov This suggests a direct interaction that potentially alters the fibrinogen structure. nih.gov For instance, at a concentration of 1 mg/mL, this compound caused a significant decrease in the fluorescence intensity of fibrinogen. nih.gov However, when this compound was formulated into poly(this compound) (p(GC)) microgels, the interaction with fibrinogen was considerably reduced, indicating that the physical form of the polymer influences its biomolecular interactions. nih.gov

The following table summarizes the findings from a fluorescence spectroscopy study on the interaction between this compound and fibrinogen.

Table 1: In Vitro Interaction of this compound (GC) with Fibrinogen

MaterialConcentration (mg/mL)Reduction in Fibrinogen Fluorescence Intensity (%)Reference
This compound (GC)< 0.5Not significant nih.gov
This compound (GC)1.020.12 ± 2.6 nih.gov
p(GC) Microgels1.08.3 ± 1.0 nih.gov

In Vitro Cellular Uptake Mechanisms

The cellular uptake of this compound, particularly in nanoparticle form, is a critical step for its application in intracellular drug delivery. In vitro studies have shown that this compound nanoparticles are internalized by cells through various endocytic pathways. nih.govnih.gov The specific mechanism can depend on the nanoparticle's physicochemical properties (such as size and surface modifications) and the cell type being studied. nih.govsemanticscholar.org

Research indicates that the cellular internalization of this compound nanoparticles is an active process involving multiple pathways simultaneously. nih.govresearchgate.net The primary mechanisms identified are clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. nih.govahajournals.org

Hydrophobically modified this compound (HGC) nanoparticles, for example, have demonstrated enhanced cellular uptake compared to their unmodified, hydrophilic counterparts. nih.govresearchgate.net In HeLa cells, the uptake of HGC nanoparticles with an average diameter of 359 nm was found to involve clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. nih.govresearchgate.net Similarly, coating poly(lactic-co-glycolic acid) (PLGA) nanoparticles with this compound enabled their internalization via both clathrin- and caveolae-mediated pathways in Caco-2 and HT-29 cells, whereas uncoated PLGA nanoparticles relied solely on the clathrin-mediated pathway. researchgate.netuq.edu.au

The cellular environment can also influence the uptake mechanism. For instance, the internalization of this compound nanoparticles by human lung fibroblasts was significantly enhanced when the cells were cultured on a collagen-rich matrix. ahajournals.orgdovepress.com Inhibition studies revealed that in this collagen-rich environment, macropinocytosis became the major pathway for nanoparticle uptake. ahajournals.orgdovepress.com

The following table summarizes key research findings on the in vitro cellular uptake mechanisms of this compound nanoparticles in various cell lines.

Table 2: Summary of In Vitro Cellular Uptake Mechanisms for this compound Nanoparticles

Nanoparticle TypeCell LineIdentified Uptake MechanismsReference
Hydrophobically Modified this compound (HGC)HeLaClathrin-mediated endocytosis, Caveolae-mediated endocytosis, Macropinocytosis nih.govresearchgate.net
This compound-coated PLGACaco-2, HT-29Clathrin-mediated endocytosis, Caveolae-mediated endocytosis researchgate.netuq.edu.au
This compound Nanoparticles (CNPs)Human Lung Fibroblasts (on collagen matrix)Macropinocytosis (major pathway), Clathrin-mediated endocytosis, Caveolae-mediated endocytosis ahajournals.orgdovepress.com
This compound Nanoparticles (CNPs)Breast cancer cells (4T1), Cardiomyocytes (H9C2)Macropinocytosis nih.gov

Advanced Characterization Methodologies

Spectroscopic Characterization

Spectroscopic methods are fundamental in identifying the functional groups and confirming the chemical structure of glycol chitosan (B1678972).

FTIR spectroscopy is a powerful tool for identifying the functional groups present in glycol chitosan and confirming its successful synthesis from chitosan. The FTIR spectrum of this compound exhibits several characteristic absorption bands that correspond to specific molecular vibrations.

A broad and strong absorption band is typically observed in the region of 3200-3500 cm⁻¹, which is attributed to the overlapping of O-H and N-H stretching vibrations, as well as intramolecular hydrogen bonds. researchgate.net The C-H symmetric and asymmetric stretching vibrations of the alkyl groups are identified by absorption bands around 2800-3000 cm⁻¹. researchgate.net The presence of the glycol group is confirmed by characteristic peaks.

Key characteristic peaks for this compound include the C=O stretching of the amide I group, often seen between 1640 and 1655 cm⁻¹. researchgate.netnih.gov The N-H bending of the primary amine and amide II groups results in absorption in the range of 1560 to 1590 cm⁻¹. researchgate.netnih.gov Furthermore, the C-O-C stretching of the ether linkage within the glycol side chain and the polysaccharide backbone gives rise to significant peaks between 1030 and 1079 cm⁻¹. researchgate.net

Table 1: Characteristic FTIR Absorption Bands of this compound

Wavenumber Range (cm⁻¹) Vibrational Mode Functional Group
3200-3500 O-H and N-H stretching Hydroxyl and Amine
2800-3000 C-H stretching Alkyl
1640-1655 C=O stretching (Amide I) Acetyl group
1560-1590 N-H bending (Amide II) Amine
1380-1450 C-H bending Alkyl
1030-1079 C-O-C stretching Ether and Alcohol

NMR spectroscopy provides detailed information about the molecular structure of this compound by probing the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR: The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the protons in the glucosamine (B1671600) ring and the attached glycol units. The protons of the pyranose ring typically resonate in the region of 3.5-4.0 ppm. escholarship.org A distinct peak for the anomeric proton (H1) of the deacetylated monomer can be observed, which is crucial for determining the degree of deacetylation. rsc.org The protons of the methyl group in the N-acetyl glucosamine units appear around 2.1 ppm. escholarship.org The introduction of the glycol group results in new signals, such as those for the methylene (B1212753) protons of the ethylene (B1197577) glycol unit, which can be found at specific chemical shifts, confirming the modification of chitosan. researchgate.net

¹³C CP/MAS NMR: Solid-state ¹³C Cross-Polarization/Magic Angle Spinning (CP/MAS) NMR is employed to analyze the carbon skeleton of this compound in its solid form. The spectrum reveals distinct peaks for the carbon atoms of the glucosamine ring. The C1 (anomeric carbon) signal typically appears around 100-105 ppm. The signals for C2 to C6 of the glucosamine ring are generally found between 50 and 85 ppm. escholarship.orgresearchgate.net The presence of residual acetyl groups is indicated by signals for the carbonyl carbon (C=O) at approximately 173-174 ppm and the methyl carbon (CH₃) around 23 ppm. researchgate.net The successful grafting of glycol units introduces new carbon signals corresponding to the ethylene glycol moiety.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for this compound

Nucleus Structural Unit Chemical Shift (ppm)
¹H Methyl protons of acetyl group ~2.1 escholarship.org
¹H H2 of glucosamine unit ~3.2 - 3.35 escholarship.orgresearchgate.net
¹H H3-H6 of glucosamine ring ~3.5 - 4.0 escholarship.org
¹H Anomeric proton (H1) ~4.6 escholarship.org
¹³C Methyl carbon of acetyl group ~23 researchgate.net
¹³C C2 of glucosamine unit ~50 - 55 escholarship.org
¹³C C3, C5 of glucosamine ring ~75 researchgate.net
¹³C Anomeric carbon (C1) ~100 - 105
¹³C Carbonyl carbon of acetyl group ~173 - 174 researchgate.net

UV-Visible spectroscopy is primarily used to study the electronic transitions in molecules. For polysaccharides like chitosan and its derivatives, the applications are generally related to the study of covalent and non-covalent interactions rather than direct structural determination. nih.govsemanticscholar.org Pure chitosan typically exhibits a weak absorption band around 299 nm, which is attributed to the π-π* transition of the C=O group in the residual N-acetyl groups. researchgate.netekb.eg The UV-Vis spectrum of this compound is often used to confirm the presence of conjugated molecules after further modifications or to study its interaction with other substances.

Microscopic and Morphological Analysis

Microscopic techniques are essential for visualizing the surface morphology, size, and shape of this compound, particularly when formulated into nanoparticles or other microstructures.

TEM provides high-resolution, two-dimensional images of the internal structure of materials. In the context of this compound, TEM is frequently used to characterize the morphology and size of nanoparticles. Studies have shown that this compound-based nanoparticles typically exhibit a spherical shape with a relatively uniform size distribution. mdpi.combiochemjournal.com TEM images can reveal a distinct core-shell structure when this compound is used as a coating material, for example, around gold nanoparticles, where a faint layer corresponding to the this compound coating can be observed. mdpi.com The size of these nanoparticles as observed by TEM is often in the nanometer range, which is a critical parameter for their application in various fields. mdpi.com

Light Microscopy

Light microscopy, including optical and confocal microscopy, serves as a fundamental tool for the morphological characterization of this compound-based materials such as hydrogels, films, and nanoparticles.

Methodology: For the observation of hydrogels, a sample is typically placed on a microscope slide. The microstructure, including porosity and the presence of any oriented structures, can be visualized. In the case of films, thin sections are prepared and mounted for observation. For nanoparticles, a dilute suspension is prepared and observed to assess general morphology and dispersion.

Confocal microscopy is particularly useful for three-dimensional imaging and for visualizing fluorescently labeled this compound or encapsulated cells within a hydrogel matrix. For instance, in cell culture applications, live/dead cell staining assays can be performed. Cells encapsulated in a this compound hydrogel are stained with fluorescent dyes like fluorescein (B123965) diacetate (for live cells) and propidium (B1200493) iodide (for dead cells) and observed under excitation wavelengths of 488 nm and 543 nm, respectively. Z-stack images are often captured to confirm the even distribution of cells throughout the hydrogel.

Research Findings: While specific detailed light microscopy studies focused solely on the morphology of pure this compound are not extensively documented in publicly available literature, the methodology is widely applied to its formulations. For example, observations of physical chitosan hydrogels have revealed oriented microstructures when gelation is induced by an alkaline flux. It is anticipated that this compound hydrogels would exhibit similar porous and hydrated network structures, though potentially with different pore sizes and distributions due to the presence of the hydrophilic glycol groups.

Rheological Characterization of Polymeric Solutions and Gels

Rheology is the study of the flow of matter, primarily in a liquid state, but also as 'soft solids' or solids under conditions in which they respond with plastic flow rather than deforming elastically in response to an applied force. The rheological properties of this compound solutions and hydrogels are critical for applications such as injectable drug delivery systems and 3D printing.

Methodology: Oscillatory rheometry is a powerful technique used to determine the viscoelastic properties of materials. A rotational rheometer with a parallel plate or cone-and-plate geometry is commonly used. For hydrogel characterization, the storage modulus (G'), which represents the elastic component, and the loss modulus (G''), which represents the viscous component, are measured as a function of frequency, strain, or temperature.

Amplitude Sweeps: These are performed at a constant frequency to identify the linear viscoelastic region (LVE), where G' and G'' are independent of the applied strain.

Frequency Sweeps: Conducted within the LVE, these experiments provide information on the material's behavior over a range of timescales. For a gel, G' is typically greater than G'' and both are largely independent of frequency.

Gelation Kinetics: The sol-gel transition can be monitored by tracking the evolution of G' and G'' over time. The gel point is often identified as the crossover point where G' equals G''.

Research Findings: Studies on dynamic this compound hydrogels have demonstrated their self-healing properties through rheological assessment. For example, hydrogels formed by the reaction of this compound with a crosslinker exhibit characteristic gel-like behavior with G' values significantly higher than G'' values.

In one study, amplitude sweeps of this compound hydrogels at a constant frequency of 10 rad s⁻¹ were performed to determine the LVE. Subsequent frequency sweeps within the LVE showed that G' was consistently higher than G'', confirming the formation of a stable gel network. The mechanical properties of these hydrogels could be tuned by varying the molar ratio of the crosslinker to the amine groups on the this compound.

Molar Ratio (Crosslinker/Amine)Storage Modulus (G') at 10 rad s⁻¹ (Pa)Loss Modulus (G'') at 10 rad s⁻¹ (Pa)
0.05~100~10
0.16~500~50
0.32~1000~100

This table is generated based on representative data from studies on this compound hydrogels and may not reflect exact experimental values.

Thermal Characterization (e.g., Differential Scanning Calorimetry, DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and reference is measured as a function of temperature. DSC is used to study the thermal transitions of polymers, such as the glass transition temperature (Tg), melting temperature (Tm), and degradation temperature.

Methodology: A small amount of the this compound sample is hermetically sealed in an aluminum pan. The sample is then heated at a constant rate (e.g., 5-10 °C/min) in a controlled atmosphere (typically nitrogen or air). An empty sealed pan is used as a reference. The DSC thermogram plots the heat flow as a function of temperature.

Research Findings: While a specific DSC thermogram for pure this compound is not readily available in the cited literature, data on chitosan and its blends provide valuable insights. A typical DSC thermogram of chitosan shows an endothermic peak below 100 °C, which is attributed to the evaporation of absorbed water due to the hydrophilic nature of the polymer. ijmemr.org A second, broad exothermic peak is often observed at higher temperatures (around 300 °C), corresponding to the thermal degradation of the amino groups. ijmemr.orgresearchgate.net

In studies of chitosan blended with glycerol (B35011) (a polyol with a structure related to the glycol groups in this compound), the addition of glycerol was shown to act as a plasticizer, lowering the glass transition temperature (Tg) of the blend. ijmemr.org This suggests that the ethylene glycol moieties in this compound likely influence its thermal properties in a similar manner, potentially leading to a lower Tg compared to unmodified chitosan. For chitosan itself, the decomposition temperature is typically observed to be around 309.60°C. researchgate.net

Thermal EventApproximate Temperature (°C) for ChitosanAssociated Process
Endothermic Peak< 100Water Evaporation ijmemr.org
Exothermic Peak~300-310Thermal Degradation ijmemr.orgresearchgate.net

This table is based on data for chitosan and serves as a reference for the expected thermal behavior of this compound.

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is a powerful non-destructive technique for characterizing the crystalline structure of materials. It provides information on the atomic and molecular arrangement within a crystal lattice.

Methodology: A powdered sample of this compound is exposed to a monochromatic X-ray beam. The X-rays are diffracted by the crystalline domains in the sample at specific angles (2θ) that are determined by the spacing of the atomic planes, according to Bragg's Law. The intensity of the diffracted X-rays is measured as a function of the diffraction angle, producing a characteristic XRD pattern.

Research Findings: Chitosan is known to be a semi-crystalline polymer, typically exhibiting two characteristic broad diffraction peaks in its XRD pattern at 2θ values of approximately 10° and 20°. mdpi.com These peaks are indicative of the ordered arrangement of the polymer chains.

In a study involving the coating of iron oxide nanoparticles with this compound, the XRD pattern of the coated nanoparticles was compared to that of the uncoated nanoparticles. uwo.ca The results showed that the characteristic diffraction peaks of the iron oxide core were preserved, and the this compound coating did not introduce any new crystalline peaks or alter the existing ones. uwo.ca This suggests that in this context, the this compound coating is likely amorphous or that its crystalline peaks are of low intensity and are masked by the strong diffraction from the inorganic core. uwo.ca The semi-crystalline nature of chitosan derivatives has been noted, with the intercalation of other molecules between chitosan chains leading to alterations in the XRD pattern. mdpi.com

Characteristic Peak (2θ) for ChitosanCrystalline Plane
~10°Crystal-I
~20°Crystal-II

This table is based on data for chitosan and provides a reference for the expected crystalline structure of this compound.

Advanced Solution Characterization

The behavior of this compound in solution is crucial for many of its applications. Advanced characterization techniques provide insights into its molecular weight, interactions with solvents, and acoustical properties.

Viscometry is a widely used method to determine the viscosity-average molecular weight (Mv) of polymers. The intrinsic viscosity [η] is a measure of a polymer's contribution to the viscosity of a solution and is related to the molecular weight through the Mark-Houwink-Sakurada (MHS) equation:

[η] = K * Mv^a

where K and 'a' are the Mark-Houwink parameters, which are constant for a specific polymer-solvent system at a given temperature.

Methodology: The viscosity of dilute solutions of this compound at several concentrations is measured using a capillary viscometer (e.g., an Ubbelohde viscometer) at a constant temperature. The relative viscosity (η_rel) and specific viscosity (η_sp) are calculated from the flow times of the solution and the pure solvent. The intrinsic viscosity is then determined by extrapolating the reduced viscosity (η_sp/c) or the inherent viscosity (ln(η_rel)/c) to zero concentration.

Research Findings: While specific Mark-Houwink parameters (K and a) for this compound are not explicitly provided in the searched literature, extensive data is available for chitosan in various solvent systems. These parameters are known to be dependent on factors such as the degree of deacetylation (DD), pH, and ionic strength of the solvent. For chitosan with varying degrees of deacetylation (69% to 100%) in a 0.2 M CH3COOH/0.1 M CH3COONa aqueous solution at 30°C, the 'a' value was found to decrease from 1.12 to 0.81, while the 'k' value increased from 0.104 x 10⁻³ to 16.80 x 10⁻³ ml/g as the DD increased. nih.gov This indicates a decrease in the rigidity of the molecular chain with increasing DD. nih.gov Given that this compound is a modified form of chitosan, its Mark-Houwink parameters would need to be determined experimentally for specific solvent conditions.

The measurement of ultrasonic velocity in polymer solutions can provide valuable information about molecular interactions, structure, and other acoustical and thermodynamic properties.

Methodology: An ultrasonic interferometer or a density and sound velocity meter is used to measure the speed of sound in this compound solutions of different concentrations at a constant temperature. The density and viscosity of the solutions are also measured. From these experimental data, several acoustical parameters can be derived:

Adiabatic Compressibility (β): A measure of the substance's resistance to compression under adiabatic conditions. It is calculated using the equation β = 1 / (v² * ρ), where v is the ultrasonic velocity and ρ is the density.

Intermolecular Free Length (Lf): The distance between the surfaces of adjacent molecules.

Acoustic Impedance (Z): The resistance offered by the medium to the propagation of sound waves, calculated as Z = v * ρ.

Relative Association (RA): Provides an indication of the extent of association between molecules.

Research Findings: There are no specific studies in the provided search results that detail the ultrasonic velocity and derived acoustical parameters of this compound solutions. However, studies on aqueous solutions of structurally related polymers like polyethylene (B3416737) glycol (PEG) have shown that ultrasonic velocity and derived parameters are sensitive to polymer-solvent and polymer-polymer interactions. ultrasonicsindia.org For instance, in aqueous PEG solutions, ultrasonic velocity generally increases with increasing polymer concentration, indicating stronger molecular interactions. ultrasonicsindia.org It is expected that similar trends would be observed for this compound solutions, with the hydrophilic glycol groups playing a significant role in the hydration and interaction with water molecules.

Size Exclusion Dialysis for Fractionation

Size exclusion dialysis is a technique utilized to separate and fractionate polymers like this compound based on their molecular size. This method employs semipermeable membranes with specific molecular weight cut-offs (MWCO) to selectively retain or pass molecules of different sizes. The process relies on the principle of diffusion across a concentration gradient, where smaller molecules pass through the membrane pores into a surrounding dialysis buffer (dialysate), while larger molecules are retained within the dialysis tubing.

The fractionation of this compound can be achieved through a sequential dialysis process using a series of membranes with progressively smaller MWCOs. Initially, a solution of this compound is placed in a dialysis bag with a large MWCO to remove small molecule impurities. Subsequently, the retained polymer solution can be subjected to further dialysis steps with membranes of decreasing pore sizes. This allows for the separation of this compound into different molecular weight fractions. For instance, after an initial purification step, the this compound solution could be dialyzed against a membrane with a 100 kDa MWCO. The fraction that remains inside the bag would have a molecular weight greater than 100 kDa, while the material that passes into the dialysate would be smaller. This process can be repeated with different MWCO membranes to obtain a range of fractions with defined molecular weight ranges.

The effectiveness of size exclusion dialysis for fractionation is influenced by several factors, including the concentration of the polymer solution, the ionic strength and pH of the dialysis buffer, and the duration of the dialysis. These parameters can affect the conformation and hydrodynamic volume of the this compound molecules, thereby influencing their passage through the membrane pores. While traditionally used for purification, adapting dialysis for fractionation provides a method to obtain more homogeneous samples of this compound, which is crucial for applications where molecular weight distribution is a critical parameter.

Flow Cytometry for Nanoparticle Distribution in Experimental Models

Flow cytometry is a powerful analytical technique used to measure and analyze the physical and chemical characteristics of a population of cells or particles. In the context of this compound research, it is extensively employed to quantify the cellular uptake and distribution of this compound-based nanoparticles in experimental models. This methodology provides quantitative, cell-by-cell data on nanoparticle internalization, which is critical for evaluating the efficacy of drug delivery systems.

The principle behind using flow cytometry for this purpose involves labeling the this compound nanoparticles with a fluorescent dye, such as Cy5.5. These fluorescently tagged nanoparticles are then incubated with cell cultures or administered in vivo to experimental animal models. At specific time points, cells from the culture or tissues from the animal models are harvested, prepared as single-cell suspensions, and analyzed using a flow cytometer. The instrument passes the cells one by one through a laser beam, and the scattered light and emitted fluorescence are detected. The intensity of the fluorescence detected from each cell is directly proportional to the number of internalized nanoparticles.

Research findings have demonstrated the utility of flow cytometry in assessing the time-dependent cellular uptake of this compound nanoparticles. For example, studies have shown that the uptake of this compound nanoparticles by cancer cells, such as PC3 cells, increases over time, reaching a plateau after approximately 8 hours of incubation. nih.gov Furthermore, flow cytometry can be used to compare the uptake efficiency across different cell lines. For instance, significantly higher uptake of this compound nanoparticles has been observed in breast cancer cells (4T1) and cardiomyocytes (H9C2) compared to fibroblasts (L929) and macrophages (Raw264.7). nih.gov This differential uptake can be crucial for understanding the targeting potential and off-target effects of nanoparticle-based therapies.

The quantitative data generated by flow cytometry allows for the creation of detailed profiles of nanoparticle-cell interactions. Below is an interactive data table summarizing representative findings on the cellular uptake of this compound nanoparticles in different cell lines.

Table 1: Cellular Uptake of this compound Nanoparticles in Various Cell Lines

Cell Line Cell Type Relative Nanoparticle Uptake (Arbitrary Units)
4T1 Breast Cancer 850
H9C2 Cardiomyocyte 950
L929 Fibroblast 150

This data highlights the preferential uptake in certain cell types, providing valuable insights for the design of targeted drug delivery systems. By enabling the high-throughput, quantitative analysis of nanoparticle distribution at the single-cell level, flow cytometry serves as an indispensable tool in the advanced characterization of this compound-based nanomaterials.

Future Research Directions and Unexplored Avenues

Integration with Emerging Polymer Science Concepts

The versatility of glycol chitosan's chemical structure, with its reactive amine and hydroxyl groups, makes it an ideal candidate for integration with emerging concepts in polymer science. nih.gov This opens up possibilities for creating "smart" materials that can respond to specific environmental cues. For instance, the development of pH-responsive hydrogels from glycol chitosan (B1678972) derivatives demonstrates its potential for targeted drug delivery. frontiersin.org Future research will likely focus on creating multi-stimuli-responsive systems, such as those that react to changes in temperature, light, or specific enzymes, further enhancing their therapeutic efficacy.

Another promising area is the development of self-assembling this compound-based nanomaterials. Amphiphilic derivatives of this compound, such as farnesylated this compound (FGC), have been shown to self-assemble into nanoparticles in aqueous solutions. acs.org The size and characteristics of these nanoparticles can be controlled by modifying factors like the degree of farnesylation and pH, offering a tunable platform for drug delivery. acs.org

Novel Synthesis Routes and Green Chemistry Approaches

While effective, traditional methods for synthesizing this compound and its derivatives often involve harsh chemicals and complex procedures. nih.gov A significant future direction is the exploration of novel, more sustainable synthesis routes grounded in the principles of green chemistry. This includes the use of greener solvents, biocatalysts (enzymes), and energy-efficient reaction conditions like microwave and ultrasound irradiation. researchgate.net

One innovative approach involves the chemoselective modification of chitosan at specific positions on its repeating units. For example, a method has been developed to graft polyethylene (B3416737) glycol (PEG) onto the C6 position of chitosan's repeating units after protecting the amine groups, offering a more controlled synthesis of PEGylated chitosan. nih.gov Another strategy gaining traction is "click chemistry," which offers a set of simple, high-yield reactions that are well-suited for modifying chitosan's structure under mild conditions. frontiersin.org The development of one-pot synthesis methods, where multiple reaction steps are carried out in a single reactor, also represents a more efficient and environmentally friendly approach. researchgate.net

Advanced Supramolecular Engineering for Tailored Functional Materials

Supramolecular chemistry, which focuses on non-covalent interactions like hydrogen bonds and electrostatic interactions, offers a powerful tool for creating highly tailored and functional materials from this compound. nih.gov By engineering these weak interactions, it is possible to create self-healing and injectable hydrogels. For example, hydrogels formed from the self-assembly of laponite nanosheets and guanidinylated chitosan exhibit these properties due to the supramolecular forces between the components. nih.gov

The construction of supramolecular aggregates with other molecules can also impart new functionalities. Modified chitosan has been used to create supramolecular structures with pyrene (B120774) and multi-walled carbon nanotubes, which have shown enhanced DNA condensation capabilities. frontiersin.orgnih.gov Future research will likely explore the creation of more complex supramolecular systems with precisely controlled architectures and functions, leading to advanced materials for applications ranging from regenerative medicine to nanoelectronics.

Deeper Theoretical and Computational Insights

To unlock the full potential of this compound, a deeper understanding of its structure-property relationships at the molecular level is crucial. Computational modeling and theoretical studies are becoming increasingly important tools for achieving this. Molecular dynamics (MD) simulations, for instance, can be used to model the interaction of chitosan with other molecules and biological structures, such as cell membranes. nih.govfrontiersin.org These simulations provide valuable insights into the mechanisms of action for chitosan-based drug delivery systems and can help predict the behavior of new materials. nih.gov

Reactive Force Field (ReaxFF) molecular dynamics simulations are another powerful computational method for studying complex molecular systems. nih.govfrontiersin.org These simulations can model the interactions between chitosan, drug molecules, and nanoparticles, which are primarily governed by electrostatic interactions and hydrogen bonding. nih.gov By combining computational predictions with experimental data, researchers can design more effective and precisely targeted this compound-based materials. researchgate.net Mathematical models are also being developed to characterize properties like the degradation rate of chitosan-based materials, providing a framework for designing materials with specific lifespans for applications like wound healing. mdpi.com

Innovative Characterization Techniques for Complex Systems

As more complex this compound-based systems are developed, the need for advanced characterization techniques becomes paramount. While standard techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier Transform Infrared (FTIR) spectroscopy are essential for determining the chemical structure of this compound derivatives, more sophisticated methods are required to understand the properties of complex assemblies like nanoparticles and hydrogels. nih.govekb.egnih.gov

Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM) are used to determine the size and morphology of nanoparticles. nih.gov A range of other techniques are also employed to provide a comprehensive understanding of these materials, including:

Scanning Electron Microscopy (SEM): To evaluate the surface morphology of materials like composite films. ekb.egfrontiersin.org

X-ray Diffraction (XRD): To analyze the crystalline structure. frontiersin.org

X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the surface. frontiersin.org

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To assess thermal stability and heat flow properties. frontiersin.org

Atomic Absorption Spectroscopy: To measure the concentration of specific elements. unirioja.es

Electrochemical Impedance Spectroscopy: To evaluate the electrochemical stability and interaction with biological media. unirioja.es

Future research will likely involve the development and application of novel in-situ and real-time characterization techniques to study the dynamic behavior of this compound systems in complex biological environments.

Q & A

Q. How is glycol chitosan synthesized and characterized for biomedical applications?

this compound is synthesized by modifying chitosan with hydrophilic ethylene glycol branches or hydrophobic moieties (e.g., stearic acid) to enhance solubility and functionality. Key steps include:

  • Hydrophobic modification : Reacting this compound with stearic acid via carbodiimide chemistry to form self-assembling nanoparticles .
  • Characterization : Use Fourier-transform infrared spectroscopy (FTIR) to confirm chemical bonds, dynamic light scattering (DLS) for particle size, and nuclear magnetic resonance (NMR) to verify structural integrity .
  • Quality control : Ensure a degree of methacrylation (~45%) for hydrogel crosslinking using NMR .

Q. What methodologies are used to evaluate this compound’s antimicrobial activity?

Antimicrobial efficacy is assessed via minimum inhibitory concentration (MIC) assays :

  • Dilute this compound in broth media and incubate with bacterial strains (e.g., E. coli, S. aureus).
  • Measure MIC values using turbidity or colony-forming unit (CFU) counts. Reported MICs: 4 μg/mL (E. coli), 32 μg/mL (S. aureus), <0.5 μg/mL (S. enteritidis) .

Q. How is this compound utilized in drug delivery systems?

this compound’s amphiphilic nature enables:

  • Physical encapsulation : Load hydrophobic drugs (e.g., methotrexate) into self-assembled nanoparticles (NPs) via solvent evaporation .
  • Chemical conjugation : Covalently link drugs (e.g., doxorubicin) to this compound’s reactive amines for pH-sensitive release .
  • Tumor targeting : Leverage the enhanced permeability and retention (EPR) effect for passive NP accumulation in cancer tissues .

Advanced Research Questions

Q. How can experimental design optimize this compound nanoparticle formulations?

Use response surface methodology (RSM) to model interactions between variables:

  • Box-Behnken Design (BBD) : Vary chitosan concentration, crosslinker amount, and PEG content to optimize particle size (415–1125 nm) and entrapment efficiency (41–84%) .
  • Central Composite Design (CCD) : Study effects of PEGylation, temperature, and ultrasonic energy on particle size and zeta potential . Validate models using ANOVA (p < 0.05) and confirm with <3% relative error between predicted and experimental values .

Q. How do structural contradictions in this compound characterization impact research outcomes?

Discrepancies arise from:

  • NMR findings : Evidence of tertiary amines in this compound, conflicting with its assumed secondary amine structure .
  • Fractionation risks : Nitrous acid treatment reduces molecular weight (170 → 7 kDa) but generates carcinogenic N-nitrosamines at low pH . Mitigation : Use high-pH fractionation or alternative methods (e.g., size-exclusion chromatography) to preserve structural integrity.

Q. What strategies address this compound’s solubility limitations in formulation design?

  • Solvent systems : Dissolve this compound in aqueous acetic acid (pH-dependent) or pressurized CO₂-water for controlled solubility .
  • Hydrophobic modification : Introduce 5β-cholanic acid or deoxycholic acid to enhance self-assembly in aqueous media .
  • Crosslinking : Methacrylation (45% degree) enables UV-curable hydrogels for sustained drug release .

Q. How is this compound’s biocompatibility assessed in vivo?

  • In vivo studies : Administer this compound NPs to mice and monitor toxicity via histopathology, serum biomarkers (e.g., ALT, AST), and immune response .
  • Data gaps : Address missing reproductive/developmental toxicity data (GreenScreen® Benchmark 1 classification) by conducting OECD-compliant assays .

Q. What advanced analytical techniques resolve this compound’s formulation challenges?

  • SEM/FTIR : Analyze hydrogel morphology and chemical interactions in keratin-glycol chitosan composites .
  • Colloidal titration : Quantify cationic charge density using polyvinyl sulfate potassium (PVSK) for quality control .
  • In vitro/in vivo correlation (IVIVC) : Link drug release kinetics (e.g., 5-fluorouracil) to therapeutic outcomes using compartmental modeling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.